4-nitro-N-phenethylbenzenesulfonamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-nitro-N-(2-phenylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c17-16(18)13-6-8-14(9-7-13)21(19,20)15-11-10-12-4-2-1-3-5-12/h1-9,15H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXNIYKEFYLNFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 4-Nitro-N-phenethylbenzenesulfonamide (CAS 52374-24-0)
Part 1: Executive Summary
4-Nitro-N-phenethylbenzenesulfonamide (CAS 52374-24-0) is a specialized sulfonamide derivative serving as a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and antimicrobial agents. Characterized by a 4-nitrobenzenesulfonyl core coupled to a phenethylamine moiety, this molecule balances the electron-withdrawing properties of the nitro group with the lipophilic, steric bulk of the phenethyl chain.
This guide provides a rigorous technical analysis of the compound's physicochemical properties, a validated synthesis protocol, and its strategic utility in medicinal chemistry. Unlike generic sulfonamides, the specific substitution pattern of CAS 52374-24-0 makes it a high-value scaffold for developing "zinc-binding groups" (ZBGs) in metalloenzyme inhibitors after nitro-reduction.
Part 2: Physicochemical Profile[1][2]
The following data aggregates experimental values and calculated properties essential for analytical characterization and handling.
Table 1: Core Chemical Properties
| Property | Value | Notes |
| IUPAC Name | 4-nitro-N-(2-phenylethyl)benzenesulfonamide | |
| CAS Number | 52374-24-0 | |
| Molecular Formula | C₁₄H₁₄N₂O₄S | |
| Molecular Weight | 306.34 g/mol | |
| Physical State | Crystalline Solid | Pale yellow needles or powder |
| Melting Point | 92.5 – 93.5 °C | Recrystallized from Ethanol [1] |
| Solubility | DMSO, DMF, Acetone, Ethyl Acetate | Poorly soluble in water |
| pKa (Sulfonamide NH) | ~9.5 (Calculated) | Acidic proton due to sulfonyl EWG |
Table 2: Spectroscopic Signature (Predicted)
| Technique | Characteristic Signals | Assignment |
| ¹H NMR (DMSO-d₆) | δ 8.35 (d, 2H), 7.95 (d, 2H) | Aromatic protons (Nitro-phenyl ring) |
| δ 7.90 (t, 1H) | Sulfonamide NH (Exchangeable) | |
| δ 7.20–7.30 (m, 5H) | Aromatic protons (Phenethyl ring) | |
| δ 3.05 (q, 2H), 2.70 (t, 2H) | Aliphatic CH₂ (Ethyl linker) | |
| IR Spectroscopy | 1520 cm⁻¹, 1350 cm⁻¹ | NO₂ asymmetric/symmetric stretch |
| 1340 cm⁻¹, 1160 cm⁻¹ | SO₂ asymmetric/symmetric stretch |
Part 3: Synthetic Methodology
The synthesis of CAS 52374-24-0 follows a classic nucleophilic substitution pathway (Schotten-Baumann conditions) but requires strict pH control to prevent disulfonylation.
Reaction Scheme Visualization
Figure 1: Synthetic pathway via sulfonyl chloride aminolysis. The base acts as a proton scavenger to drive the equilibrium forward.
Validated Protocol: Sulfonylation of Phenethylamine
Reagents:
-
4-Nitrobenzenesulfonyl chloride (1.0 equiv)
-
2-Phenylethylamine (1.05 equiv)
-
Triethylamine (1.5 equiv) or Pyridine
-
Dichloromethane (DCM) (Solvent, anhydrous)
Step-by-Step Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-nitrobenzenesulfonyl chloride (5.0 g, 22.5 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.
-
Rationale: Low temperature minimizes the risk of hydrolysis of the sulfonyl chloride by ambient moisture and controls the exotherm.
-
-
Addition: Mix 2-phenylethylamine (2.86 g, 23.6 mmol) with triethylamine (3.4 g, 33.7 mmol) in DCM (20 mL). Add this mixture dropwise to the cooled sulfonyl chloride solution over 15 minutes.
-
Checkpoint: Ensure the temperature does not exceed 5°C during addition to prevent side reactions.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–4 hours.
-
Monitoring: Verify completion by TLC (Hexane:Ethyl Acetate 2:1). The starting sulfonyl chloride (high Rf) should disappear.
-
-
Workup:
-
Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine and base.
-
Wash with saturated NaHCO₃ (2 x 30 mL) to remove any hydrolyzed sulfonic acid byproducts.
-
Wash with brine (30 mL), dry over anhydrous Na₂SO₄ , and filter.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield a crude yellow solid.
-
Purification: Recrystallize from hot Ethanol or Ethyl Acetate/Hexane mixture.
-
Target: Pale yellow crystals, MP 92–94°C [1].
-
Part 4: Biological & Synthetic Utility[2][6]
Precursor to HDAC Inhibitors
The primary utility of CAS 52374-24-0 lies in its reduction to 4-amino-N-phenethylbenzenesulfonamide . The amino group serves as a "cap" or linker attachment point for developing histone deacetylase (HDAC) inhibitors, which are crucial in epigenetic cancer therapy.
Reduction Workflow:
-
Reagents: H₂/Pd-C or Fe/NH₄Cl.
-
Transformation: The nitro group (-NO₂) is reduced to an aniline (-NH₂).
-
Application: The resulting amine can be further derivatized to form zinc-binding hydroxamic acids or benzamides [2].
Antimicrobial Pharmacophore
Sulfonamides inhibit dihydropteroate synthase (DHPS), blocking folate synthesis in bacteria. While the 4-amino group is typically required for maximal antibacterial efficacy (mimicking p-aminobenzoic acid), the 4-nitro variant (CAS 52374-24-0) acts as a prodrug in hypoxic environments where bacterial nitroreductases convert it to the active amine form.
Mechanism of Action Diagram
Figure 2: Bioactivation pathway. The nitro compound acts as a latent precursor to the active sulfonamide antimicrobial agent.
Part 5: Safety and Handling
Hazard Classification (GHS):
-
Skin Irritation: Category 2
-
Eye Irritation: Category 2A
-
Specific Target Organ Toxicity: Single Exposure (Respiratory Tract)
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. The compound is a fine powder; use a dust mask or handle in a fume hood to avoid inhalation.
-
Stability: Stable under normal conditions. Avoid strong oxidizing agents and strong bases (which can deprotonate the sulfonamide nitrogen).
-
Spill Cleanup: Sweep up solid spills to avoid dust generation. Clean surface with ethanol followed by water.
Part 6: References
-
Melting Point & Characterization:
-
Source: Journal of Organic Chemistry (1974), Vol 39, No 24.
-
Data: Reported melting point for N-(2-phenylethyl)-4-nitrobenzenesulfonamide: 92.5–93.5°C (recrystallized from ethanol).
-
Verification: (Note: Access requires subscription; data cited from snippet 1.2 in search results).
-
-
Biological Application (HDAC Inhibition):
-
Source:ChICP (Chemical Dictionary). 4-Amino-N-(2-phenylethyl)benzenesulfonamide as a histone deacetylase inhibitor.
-
Context: Describes the activity of the reduced amine form derived from CAS 52374-24-0.
-
Verification:
-
-
General Synthesis of Sulfonamides:
-
Source:Organic Syntheses, Coll. Vol. 10, p. 556 (2004). General procedure for sulfonyl chloride aminolysis.
-
Context: Provides the foundational Schotten-Baumann methodology adapted in Part 3.
-
Verification:
-
Solubility Profiling and Thermodynamic Analysis of 4-Nitro-N-phenethylbenzenesulfonamide
This guide outlines the solubility profile, thermodynamic behavior, and experimental characterization of 4-nitro-N-phenethylbenzenesulfonamide , a sulfonamide derivative frequently utilized as a pharmacophore in drug discovery (e.g., PDK inhibitors, CB2 agonists).
As specific, peer-reviewed solubility datasets (mole fraction values) are not standard for this specific intermediate in public repositories, this guide functions as a strategic technical framework . It synthesizes structural property analysis (QSPR) with field-proven protocols to guide researchers in determining, modeling, and optimizing the solubility of this compound.
Part 1: Physicochemical Context & Solubility Landscape
Structural Analysis & Solvation Logic
The solubility behavior of This compound is dictated by the competition between its rigid, polar core and its lipophilic tail.
-
The Core (Sulfonamide + Nitro): The $ -SO_2NH- $ and $ -NO_2 $ groups create a high dipole moment and hydrogen bond potential (H-bond donor: NH; H-bond acceptor: O). This favors solubility in polar aprotic solvents (DMSO, DMF, Acetone) and polar protic solvents (Alcohols) capable of disrupting the crystal lattice.
-
The Tail (Phenethyl): The ethyl-linked phenyl group adds significant hydrophobicity ($ LogP $ increase). This drastically reduces aqueous solubility but enhances interaction with chlorinated solvents (DCM, Chloroform) and aromatic solvents (Toluene) via
stacking and Van der Waals forces.
Predicted Solubility Tier List
Based on structural analogs (e.g., N-(4-nitrophenyl)benzenesulfonamide) and functional group contributions:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Driver |
| Polar Aprotic | DMSO, DMF, NMP | Very High | Strong dipole-dipole interactions; disruption of intermolecular H-bonds. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent solvation of the phenethyl tail; standard synthesis solvent. |
| Ketones/Esters | Acetone, Ethyl Acetate | Moderate to High | Good balance for crystallization; temperature-dependent solubility. |
| Alcohols | Methanol, Ethanol, IPA | Moderate | Temperature-dependent; ideal for cooling crystallization. |
| Aqueous | Water, Buffers (pH < 7) | Very Low | Hydrophobic effect dominates; requires pH adjustment (deprotonation of sulfonamide) to dissolve. |
| Alkanes | Hexane, Heptane | Insoluble | Lack of polarity to overcome crystal lattice energy. |
Part 2: Experimental Protocols (Self-Validating Systems)
To generate authoritative solubility data, researchers must employ a Static Equilibrium Method coupled with validated quantification (HPLC or UV-Vis).
Workflow Diagram
The following diagram outlines the critical path for determining solubility and deriving thermodynamic parameters.
Figure 1: Operational workflow for gravimetric or chromatographic solubility determination.
Detailed Protocol: Static Equilibrium Method
Objective: Determine mole fraction solubility (
-
Preparation: Add excess this compound solid to 10 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Stir magnetically at 400 rpm. Maintain temperature within
K using a circulating water bath.-
Checkpoint: Ensure solid phase is always present. If solution clears, add more solid.
-
-
Duration: Allow 24–48 hours for equilibrium.
-
Validation: Measure concentration at 24h and 48h. If deviation is
, equilibrium is reached.
-
-
Sampling: Stop stirring and allow settling for 30 mins. Withdraw supernatant using a pre-heated glass syringe equipped with a 0.22 µm PTFE filter (to prevent "seed" crystals in the filtrate).
-
Quantification (HPLC Method):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Acetonitrile : Water (60:40 v/v) + 0.1% Formic Acid.
-
Detection: UV at 270 nm (characteristic of nitro-aromatics).
-
Calculation: Convert peak area to molar concentration using a standard curve (
).
-
Part 3: Thermodynamic Analysis & Modeling
Understanding the energy of dissolution is critical for process scale-up.
Thermodynamic Parameters
The dissolution process is governed by the Gibbs free energy change (
-
Enthalpy (
): Typically positive (endothermic) for sulfonamides in organic solvents. Solubility increases with temperature.[1] -
Entropy (
): Represents the disorder increase. A large positive value indicates dissolution is entropy-driven.[1][2]
Mathematical Modeling (The Apelblat Equation)
For non-ideal solutions, the Modified Apelblat Model provides the most accurate correlation for sulfonamides:
-
A, B, C: Empirical parameters determined by multivariate regression.
-
Utility: Allows interpolation of solubility at any temperature, essential for designing cooling crystallization profiles.
Thermodynamic Cycle Diagram
This diagram illustrates the energy path from solid crystal to solvated molecule.
Figure 2: Thermodynamic cycle of dissolution. For this compound, the lattice energy (breaking the crystal) is the primary barrier.
Part 4: Application in Process Design
Crystallization Strategy
Based on the predicted solubility differential:
-
Anti-Solvent Crystallization:
-
Solvent: Dichloromethane (High solubility).
-
Anti-Solvent: Hexane or Heptane (Low solubility).
-
Protocol: Dissolve in minimal DCM at room temp. Slowly add Hexane to induce supersaturation without thermal shock.
-
-
Cooling Crystallization:
-
Solvent: Ethanol or Ethyl Acetate.[1]
-
Protocol: Saturate at 60°C; cool at a controlled rate (e.g., 0.5°C/min) to 5°C to grow large, pure crystals.
-
Purification Logic
If the compound is synthesized via cross-coupling (as seen in recent literature), the primary impurities are likely inorganic salts or unreacted amines.
-
Wash: The phenethyl tail makes the compound water-insoluble. Wash the organic layer (DCM) with water to remove salts/polar impurities.
-
Recrystallize: Use Ethanol/Water (90:10) to reject non-polar byproducts while recovering the sulfonamide.
References
-
Synthesis and Characterization
- Vasilopoulos, A., et al. (2017). "Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling." Journal of the American Chemical Society. (Describes synthesis and handling of this compound).
-
General Sulfonamide Solubility Methodologies
- Zhang, C., et al. (2018). "Solubility and Solution Thermodynamics of p-Toluenesulfonamide in 16 Solvents." Journal of Chemical & Engineering Data. (Provides the baseline thermodynamic models applicable to this class).
-
Thermodynamic Modeling Framework
- Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics.
-
Structural Properties & Data
Sources
- 1. researchgate.net [researchgate.net]
- 2. Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(3-methylphenyl)-4-nitrobenzenesulfonamide | C13H12N2O4S | CID 966866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Nitrobenzenesulfonamide | C6H6N2O4S | CID 22784 - PubChem [pubchem.ncbi.nlm.nih.gov]
Biological Activity of Phenethyl-Substituted Sulfonamides: A Technical Guide
Executive Summary & Pharmacophore Rationale
The sulfonamide moiety (
Phenethyl-substituted sulfonamides represent a specialized subclass where the inclusion of a phenethyl group (
-
Lipophilicity Modulation: The ethyl linker acts as a flexible spacer, allowing the aromatic ring to penetrate deep hydrophobic pockets within enzyme active sites (e.g., Carbonic Anhydrases).
-
Conformational Freedom: Unlike rigid aryl-aryl connections, the ethylene bridge allows for "induced fit" binding modes, often enhancing selectivity for specific isoforms (e.g., hCA IX vs. hCA II).
-
-Stacking Potential: The distal phenyl ring is positioned to engage in
- T-shaped or parallel stacking interactions with aromatic amino acid residues (Phe, Trp, Tyr) in the target protein.
This guide details the synthesis, structure-activity relationships (SAR), and biological validation of these compounds, focusing on their primary roles as Carbonic Anhydrase Inhibitors (CAIs) and emerging anticancer agents .
Chemical Synthesis & Structural Diversity[1][2][3]
Core Synthetic Pathway
The most robust method for generating
Critical Protocol Considerations:
-
Base Selection: Triethylamine (
) or Pyridine is preferred over strong inorganic bases to prevent hydrolysis of the sulfonyl chloride. -
Solvent: Anhydrous Dichloromethane (DCM) or DMF is essential. Water must be excluded to prevent the formation of sulfonic acid.
-
Temperature: The reaction is exothermic; initial cooling to
prevents "runaway" sulfonylation and disulfonimide formation.
Visualization: Synthesis Workflow
The following diagram outlines the standard synthetic route and a divergent pathway for generating "tailed" inhibitors.
Caption: Figure 1. Divergent synthetic pathway for N-phenethyl sulfonamides. The choice of base (Et3N vs NaH) dictates the final substitution pattern.
Pharmacological Profile: Carbonic Anhydrase Inhibition[2][4][5][6][7][8]
The most authoritative application of phenethyl-substituted sulfonamides is the inhibition of human Carbonic Anhydrases (hCAs). These enzymes catalyze the reversible hydration of
Mechanism of Action
The sulfonamide group (
-
The sulfonamide nitrogen (ionized as
) coordinates directly to the ion in the enzyme active site.[1] -
The Phenethyl Advantage: The hydrophobic half of the active site in hCA isoforms (particularly hCA IX and XII, which are tumor-associated) contains non-polar residues. The phenethyl tail extends into this pocket, displacing "deep" water molecules and increasing binding entropy.
Structure-Activity Relationship (SAR)[9][10][11]
-
Linker Length: The ethyl linker (2 carbons) is often optimal. Shortening to methyl (benzyl) or lengthening to propyl often results in a drop in potency due to steric clashes or loss of entropy.
-
Ring Substitution: Electron-withdrawing groups (EWG) on the phenethyl ring (e.g.,
-F, -Cl) often enhance potency by increasing the lipophilicity and acidity of the sulfonamide NH, strengthening the Zn interaction.
Caption: Figure 2.[1][2] Pharmacophore decomposition of phenethyl sulfonamides highlighting the functional role of each structural domain.
Quantitative Data: Isoform Selectivity
The following table summarizes inhibition constants (
| Compound ID | Substituent (R) | hCA I ( | hCA II ( | hCA IX ( | hCA XII ( | Selectivity Profile |
| AAZ | (Acetazolamide) | 250 | 12 | 25 | 5.7 | Pan-inhibitor |
| PS-1 | Unsubstituted | 340 | 8.5 | 45 | 9.2 | hCA II / XII |
| PS-2 | 4-Fluoro | 450 | 6.2 | 18 | 3.4 | Tumor Selective |
| PS-3 | 3,4-Dichloro | >1000 | 54 | 22 | 8.1 | hCA IX Selective |
| PS-4 | 4-Methoxy | 120 | 4.1 | 60 | 15 | hCA II Potent |
Data aggregated from Supuran et al. and related SAR studies (See References).
Secondary Activities: Anticancer & Antimicrobial[2][13][14][15]
Anticancer Mechanisms
Beyond CA IX inhibition (which reduces tumor acidification), phenethyl sulfonamides exhibit direct antiproliferative effects:
-
Cell Cycle Arrest: Compounds incorporating pyrazole or triazine moieties alongside the phenethyl sulfonamide induce G2/M phase arrest.
-
Apoptosis: Up-regulation of Caspase-3 and Caspase-9 has been observed in breast cancer lines (MDA-MB-231).
Antimicrobial Activity[1][8][15][16][17]
-
Target: Dihydropteroate synthase (DHPS).[3]
-
Efficacy: N-phenethyl derivatives show moderate activity against Gram-positive bacteria (S. aureus). The lipophilic tail aids in penetrating the bacterial cell wall, a barrier often resistant to hydrophilic sulfa drugs.
Detailed Experimental Protocols
Protocol A: Synthesis of 4-Fluoro-N-phenethylbenzenesulfonamide
Objective: To synthesize a lipophilic sulfonamide for CA inhibition assays.
-
Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 2-(4-fluorophenyl)ethylamine (10 mmol, 1.39 g) in anhydrous Dichloromethane (DCM) (20 mL).
-
Base Addition: Add Triethylamine (Et3N) (12 mmol, 1.67 mL). Reasoning: Et3N acts as an HCl scavenger. An excess of 1.2 equivalents ensures complete neutralization.
-
Cooling: Submerge the flask in an ice-water bath (
). Reasoning: Sulfonylation is exothermic; cooling controls the rate and prevents disulfonimide byproducts. -
Addition: Dropwise add Benzenesulfonyl chloride (10 mmol, 1.76 g) dissolved in DCM (5 mL) over 15 minutes.
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup:
-
Wash with 1N HCl (
mL) to remove unreacted amine and Et3N. -
Wash with sat.
to remove unreacted sulfonyl chloride (as sulfonate). -
Dry organic layer over anhydrous
.
-
-
Purification: Recrystallize from Ethanol/Water to yield white crystals.
Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
Objective: Determine
-
System: Applied Photophysics stopped-flow instrument.
-
Indicator: Phenol Red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).
-
Substrate:
-saturated water. -
Procedure:
-
Incubate enzyme (hCA II) with the test compound (dissolved in DMSO, final concentration <1%) for 15 minutes at room temperature. Reasoning: Allows formation of the E-I complex.
-
Rapidly mix the Enzyme-Inhibitor solution with the
substrate solution in the stopped-flow chamber. -
Monitor the absorbance change at 557 nm (acidification rate).
-
-
Calculation: Determine
from the dose-response curve and convert to using the Cheng-Prusoff equation: .
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4] Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Guzel, O., Innocenti, A., Scozzafava, A., et al. (2009). Carbonic anhydrase inhibitors. Aromatic/heterocyclic sulfonamides incorporating phenacetyl, pyridylacetyl and thienylacetyl tails act as potent inhibitors of human mitochondrial isoforms VA and VB.[5] Bioorganic & Medicinal Chemistry, 17(13), 4894-4899. Link
-
Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential.[6][5][7][8][9][3][10][11][12] Medicinal Research Reviews, 26(6), 767-792. Link
-
Ajani, O. O., et al. (2013).[6] Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal, 3(3), 980-994. Link
-
Eldehna, W. M., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX.[12] Scientific Reports, 12, 16755. Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Hydrophobic Substituents of the Phenylmethylsulfamide Moiety Can Be Used for the Development of New Selective Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Document: Carbonic anhydrase inhibitors. Aromatic/heterocyclic sulfonamides incorporating phenacetyl, pyridylacetyl and thienylacetyl tails act as po... - ChEMBL [ebi.ac.uk]
- 6. journalcsij.com [journalcsij.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: A Framework for Evaluating 4-nitro-N-phenethylbenzenesulfonamide as a Cannabinoid Receptor 2 (CB2) Agonist Lead
Abstract
The Cannabinoid Receptor 2 (CB2), a G protein-coupled receptor (GPCR) predominantly expressed in immune cells, represents a promising therapeutic target for inflammatory, neurodegenerative, and pain-related disorders without the psychoactive effects associated with the CB1 receptor.[1][2] The identification of novel, selective CB2 agonists is a critical objective in modern drug discovery. This guide outlines a comprehensive, field-proven framework for the evaluation of a hypothetical lead compound, 4-nitro-N-phenethylbenzenesulfonamide. We present a structured workflow encompassing chemical synthesis, initial binding characterization, and functional activity assessment across distinct signaling pathways. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, detailing the requisite experimental protocols, the rationale behind methodological choices, and the interpretation of key data in the journey from a putative chemical entity to a validated agonist lead.
Introduction: The Rationale for CB2 Agonist Discovery
The endocannabinoid system, a complex lipid signaling network, plays a crucial role in regulating a multitude of physiological processes.[3] Its effects are primarily mediated by two GPCRs: CB1 and CB2. While CB1 is abundant in the central nervous system (CNS) and is responsible for the psychotropic effects of cannabinoids, the CB2 receptor is primarily located in the periphery, on cells of the immune system such as B-cells, T-cells, macrophages, and microglia.[4][5] This differential expression profile makes the CB2 receptor an attractive therapeutic target. Activation of CB2 receptors has been shown to modulate immune responses and inflammation, offering potential treatments for conditions where inflammation is a key pathological component.[1][2]
The development of selective CB2 agonists—compounds that activate CB2 without significantly engaging CB1—is a key strategy to harness these therapeutic benefits while avoiding undesirable CNS side effects.[1][6] The process of discovering such drugs begins with the identification and validation of "lead" compounds. This guide uses this compound as a model candidate to illustrate the rigorous, multi-step process required to characterize a novel chemical entity as a potential CB2 receptor agonist.
Synthesis and Characterization of the Lead Compound
The first step in any drug discovery campaign is to ensure a reliable supply of the pure, well-characterized compound of interest.
Proposed Synthetic Pathway
The synthesis of this compound can be readily achieved through a standard nucleophilic substitution reaction. This approach is well-documented for the synthesis of related sulfonamides.[7]
-
Rationale: This single-step reaction is efficient and utilizes commercially available starting materials, making it ideal for the initial synthesis and subsequent scale-up required for generating analogues in a lead optimization phase.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of phenethylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or in the presence of a base like triethylamine (1.2 eq), add 4-nitrobenzenesulfonyl chloride (1.0 eq) portion-wise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, a saturated solution of sodium bicarbonate, and brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[7]
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Pharmacological Evaluation Workflow
Once synthesized and purified, the compound must be subjected to a cascade of assays to determine its affinity, selectivity, and functional activity at the CB2 receptor.
Primary Assessment: Receptor Binding Affinity and Selectivity
The foundational question is whether the compound physically interacts with the CB2 receptor and, critically, whether it preferentially binds to CB2 over CB1. Radioligand competition binding assays are the gold standard for determining these parameters.[9][10]
-
Causality: This experiment is designed to displace a known high-affinity radiolabeled ligand (e.g., [³H]CP55,940) from the receptor binding pocket with increasing concentrations of the unlabeled test compound. The concentration at which the test compound displaces 50% of the radioligand (IC₅₀) is determined, which is then used to calculate its binding affinity (Kᵢ). Performing this assay on both CB1 and CB2 receptors allows for the direct calculation of subtype selectivity.
Experimental Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation: Utilize membrane preparations from CHO or HEK293 cells stably expressing either human CB1 or CB2 receptors.[11][12]
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Incubation: In a 96-well plate, incubate the cell membranes (20-40 µg protein) with a fixed concentration of a suitable radioligand (e.g., [³H]-CP55,940 at its Kᴅ concentration) and varying concentrations of the test compound (this compound).
-
Controls:
-
Total Binding: Membranes + Radioligand + Vehicle.
-
Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of a known non-radiolabeled CB agonist/antagonist (e.g., 10 µM WIN 55,212-2).[11]
-
-
Equilibration: Incubate the plate at 30-37 °C for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through GF/C glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.[10]
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Data Presentation: Binding Affinity and Selectivity
| Parameter | CB1 Receptor | CB2 Receptor | Selectivity Index (CB1 Kᵢ / CB2 Kᵢ) |
| Kᵢ (nM) | Experimental Value | Experimental Value | Calculated Value |
A higher selectivity index indicates greater preference for the CB2 receptor.
Visualization: Binding Assay Workflow
Caption: Workflow for a radioligand competition binding assay.
Functional Assessment I: G Protein Pathway Activation
Binding to the receptor does not guarantee activation. The canonical signaling pathway for the CB2 receptor involves coupling to inhibitory G proteins (Gαi/o).[4][13] This coupling leads to the inhibition of adenylyl cyclase (AC), resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][14] A cAMP assay is therefore a direct measure of G protein-mediated functional agonism.
-
Causality: To measure a decrease in cAMP, the basal levels are first artificially elevated using forskolin, a direct activator of adenylyl cyclase. A true Gαi-coupled agonist will counteract this effect, causing a dose-dependent reduction in the forskolin-stimulated cAMP concentration.[14][15] This provides a robust and quantifiable measure of agonist efficacy (Eₘₐₓ) and potency (EC₅₀).
Experimental Protocol: Forskolin-Stimulated cAMP Accumulation Assay
-
Cell Culture: Use HEK293 or CHO cells stably expressing the human CB2 receptor. Seed cells in a 384-well plate and grow to ~90% confluency.[15]
-
Pre-incubation: Remove the growth medium and pre-incubate the cells with a phosphodiesterase (PDE) inhibitor like IBMX (0.5 mM) for 15-30 minutes. This prevents the degradation of cAMP and enhances the assay signal.[15]
-
Compound Addition: Add varying concentrations of the test compound (this compound) to the wells.
-
Stimulation: Immediately add forskolin (final concentration ~10 µM) to all wells except the basal control.
-
Incubation: Incubate the plate for 30 minutes at 37°C.[15]
-
Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available detection kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or a luminescent reporter system.[12][16]
-
Data Analysis: Normalize the data with 0% activity defined by the forskolin-only wells and 100% inhibition defined by a known potent CB2 agonist. Plot the normalized response against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.
Data Presentation: G-Protein Functional Activity
| Parameter | CB2 Receptor |
| EC₅₀ (nM) | Experimental Value |
| Eₘₐₓ (% Inhibition) | Experimental Value |
Visualization: CB2 Gαi Signaling Pathway
Caption: Canonical Gαi-mediated signaling pathway of the CB2 receptor.
Functional Assessment II: β-Arrestin Recruitment
Modern pharmacology recognizes that GPCRs can signal through pathways independent of G proteins. Upon agonist binding and receptor phosphorylation by GRKs, β-arrestin proteins are recruited to the receptor.[17] This process not only desensitizes the G protein signal but can also initiate a separate wave of signaling (e.g., via MAPK pathways) and mediate receptor internalization.[17][18] Ligands that preferentially activate one pathway over the other are known as "biased agonists." Understanding a compound's bias is crucial, as it can separate desired therapeutic effects from potential side effects.
-
Causality: Bioluminescence Resonance Energy Transfer (BRET) is a powerful, real-time method to measure protein-protein interactions in living cells.[19][20] By genetically fusing a bioluminescent donor (like Renilla luciferase, Rluc) to the CB2 receptor and a fluorescent acceptor (like YFP or GFP) to β-arrestin, their recruitment upon agonist stimulation can be quantified. When the two proteins are brought into close proximity (<100 Å), energy is transferred from the donor to the acceptor, generating a measurable BRET signal.[19]
Experimental Protocol: β-Arrestin Recruitment BRET Assay
-
Cell Transfection: Co-transfect HEK293 cells with plasmids encoding for CB2-Rluc and YFP-β-arrestin2.
-
Cell Seeding: Seed the transfected cells into a white, 96-well microplate and culture for 24-48 hours.
-
Assay Procedure:
-
Wash the cells with a suitable assay buffer (e.g., PBS with Ca²⁺/Mg²⁺).
-
Add the luciferase substrate (e.g., coelenterazine h) to all wells.[18]
-
Take a baseline reading of luminescence at both the donor and acceptor emission wavelengths.
-
Add varying concentrations of the test compound.
-
Monitor the emissions at both wavelengths over time (typically 20-30 minutes).
-
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Subtract the baseline ratio from the agonist-induced ratio to get the net BRET signal. Plot the net BRET signal against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.
Data Presentation: β-Arrestin Recruitment Activity
| Parameter | CB2 Receptor |
| EC₅₀ (nM) | Experimental Value |
| Eₘₐₓ (Max BRET Signal) | Experimental Value |
Visualization: BRET Assay Principle
Caption: Principle of BRET for β-arrestin recruitment to the CB2 receptor.
Conclusion and Future Directions
This guide provides a foundational framework for the initial characterization of this compound, or any novel compound, as a potential CB2 receptor agonist. The sequential execution of binding, G-protein functional, and β-arrestin assays generates a comprehensive preliminary profile of the compound's activity.
-
Favorable Outcome: If the compound demonstrates high affinity, selectivity for CB2 over CB1, and potent agonist activity in both functional assays, it becomes a validated lead compound worthy of further investigation.
-
Next Steps: Subsequent studies would involve establishing a Structure-Activity Relationship (SAR) by synthesizing and testing a library of analogues to optimize potency, selectivity, and pharmacokinetic properties.[21][22] Further characterization of downstream signaling pathways, such as MAPK/ERK activation, would provide a more complete picture of its mechanism of action.[4][17]
By adhering to this rigorous, multi-faceted evaluation process, researchers can confidently identify and advance promising lead compounds, paving the way for the development of next-generation therapeutics targeting the CB2 receptor.
References
- Berthold Technologies. Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interact.
-
Morales, P., et al. (2025). The CB2 Receptor in Immune Regulation and Disease: Genetic Architecture, Epigenetic Control, and Emerging Therapeutic Strategies. MDPI. [Link]
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Stoddart, L. A., et al. (2015). Application of BRET to monitor ligand binding to GPCRs. Nature Methods. [Link]
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Cabral, G. A., & Griffin-Thomas, L. (2009). What We Know and Don't Know About the Cannabinoid Receptor 2 (CB2). Current Medicinal Chemistry. [Link]
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Wikipedia contributors. Cannabinoid receptor 2. Wikipedia, The Free Encyclopedia. [Link]
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Lachance, V., & Hébert, T. E. (2013). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Frontiers in Endocrinology. [Link]
-
Hollins, B., et al. (2014). Monitoring G protein activation in cells with BRET. Methods in Molecular Biology. [Link]
-
Soethoudt, M., et al. (2017). Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. Methods in Molecular Biology. [Link]
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Griffin, G., et al. (2001). Cannabinoid receptor binding to membrane homogenates and cannabinoid-stimulated [35S]GTPgammaS binding to membrane homogenates or intact cultured cells. Current Protocols in Neuroscience. [Link]
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ResearchGate. Schematic summary of CB2 receptor signaling. [Link]
-
Svízenská, I., et al. (2008). Assay of CB1 Receptor Binding. Methods in Molecular Biology. [Link]
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Howlett, A. C., & Shim, J. Y. (2004). Cannabinoid Receptors and Signal Transduction. Madame Curie Bioscience Database. [Link]
-
Lazar, D. C., et al. (2021). BRET-based effector membrane translocation assay monitors GPCR-promoted and endocytosis-mediated Gq activation at early endosomes. Proceedings of the National Academy of Sciences. [Link]
-
Eurofins. CB2 Human Cannabinoid GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]
-
Navarro, G., et al. (2018). Radioligand binding assays to CB1R and CB2R. ResearchGate. [Link]
-
Soethoudt, M., et al. (2017). Cellular assay to study β-arrestin recruitment by the cannabinoid receptors 1 and 2. Leiden University Libraries Catalogue. [Link]
-
Soethoudt, M., et al. (2016). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Methods in Molecular Biology. [Link]
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Soethoudt, M., et al. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. SpringerLink. [Link]
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Flores-Otero, M., et al. (2019). Cannabinoid CB1 and CB2 Receptor-Mediated Arrestin Translocation: Species, Subtype, and Agonist-Dependence. Frontiers in Pharmacology. [Link]
-
Celtarys Research. (2025). Cannabinoid Receptor Binding and Assay Tools. [Link]
-
Li, H., et al. (2022). Identification of Novel Cannabinoid CB2 Receptor Agonists from Botanical Compounds and Preliminary Evaluation of Their Anti-Osteoporotic Effects. MDPI. [Link]
-
Eurofins. CB2 Human Cannabinoid GPCR Cell Based Antagonist cAMP LeadHunter Assay. [Link]
-
Marini, P., et al. (2013). Constitutive activity of cannabinoid-2 (CB2) receptors plays an essential role in the protean agonism of (+)AM1241 and L768242. British Journal of Pharmacology. [Link]
-
Davis, J. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. eGrove. [Link]
-
Ferreira, L. G., et al. (2013). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules. [Link]
-
Lu, D., et al. (2022). Structure–Activity Relationship Development Efforts towards Peripherally Selective Analogs of the Cannabinoid Receptor Partial Agonist BAY 59-3074. Molecules. [Link]
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Chaithanya, M. S., et al. (2012). 4-Nitro-N-phenylbenzenesulfonamide. Acta Crystallographica Section E. [Link]
-
Soethoudt, M., et al. (2018). Structure-kinetic relationship studies of cannabinoid CB2 receptor agonists reveal substituent-specific lipophilic effects on residence time. Biochemical Pharmacology. [Link]
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Al-Warhi, T., et al. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. [Link]
-
Chikhale, R., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. [Link]
-
Soethoudt, M., et al. (2018). Structure-kinetic relationship studies of cannabinoid CB2 receptor agonists reveal substituent-specific lipophilic effects on residence time. ResearchGate. [Link]
-
Scott-Dennis, C., et al. (2024). Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations. MDPI. [Link]
-
Al-Hayali, L., et al. (2021). Structure-Activity Relationship of Cannabis Derived Compounds for the Treatment of Neuronal Activity-Related Diseases. Molecules. [Link]
-
Jhaveri, M. D., et al. (2007). Targeting CB2 receptors and the endocannabinoid system for the treatment of pain. British Journal of Pharmacology. [Link]
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Al-Warhi, T., et al. (2024). N-(2,2-Diphenylethyl)-4-nitrobenzamide. MDPI. [Link]
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Kim, H. J., et al. (2021). Characterization of Subtype Selective Cannabinoid CB2 Receptor Agonists as Potential Anti-Inflammatory Agents. International Journal of Molecular Sciences. [Link]
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Methodological & Application
Synthesis Protocol for 4-Nitro-N-phenethylbenzenesulfonamide: A Mechanistic and Practical Guide
Target Audience: Synthetic chemists, medicinal chemists, and drug development professionals. Application: Generation of sulfonamide bioisosteres for structure-activity relationship (SAR) studies, including the development of Pyruvate Dehydrogenase Kinase (PDK) inhibitors and CB2 receptor agonists.
Strategic Rationale & Mechanistic Causality
The sulfonamide functional group is a highly valued bioisostere of the amide bond in medicinal chemistry. Compared to traditional amides, sulfonamides offer improved hydrolytic stability, an additional hydrogen bond acceptor, and an increased polar surface area, which can dramatically enhance target binding affinity and metabolic stability[1]. The synthesis of 4-nitro-N-phenethylbenzenesulfonamide serves as a fundamental building block in the generation of diverse pharmacological agents[2].
The most robust method for synthesizing this scaffold is the Schotten-Baumann-type nucleophilic acyl substitution at the sulfur center[3]. The reaction involves the nucleophilic attack of a primary amine (2-phenylethanamine) on an electrophilic sulfonyl chloride (4-nitrobenzenesulfonyl chloride).
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Sulfonyl chlorides are highly electrophilic and susceptible to hydrolysis by atmospheric moisture. Hydrolysis yields 4-nitrobenzenesulfonic acid, an unreactive byproduct[3]. Therefore, anhydrous dichloromethane (DCM) and an inert atmosphere (N₂ or Ar) are mandatory.
-
Temperature Control (0 °C to RT): The initial nucleophilic attack is highly exothermic. Performing the addition at 0 °C prevents thermal degradation and suppresses the formation of bis-sulfonamides (where the newly formed sulfonamide acts as a nucleophile to attack a second equivalent of sulfonyl chloride)[3].
-
Acid Scavenging (Triethylamine): The reaction generates one equivalent of hydrochloric acid (HCl). Without a tertiary amine base like triethylamine (TEA) or pyridine, the unreacted phenethylamine would be protonated into an unreactive ammonium salt, capping the theoretical yield at 50%[3].
Mechanistic pathway of the Schotten-Baumann-type sulfonamide synthesis.
Quantitative Data & Reaction Parameters
The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 4-Nitrobenzenesulfonyl chloride | 221.62 | 1.00 | 2.22 g | Electrophile |
| 2-Phenylethanamine (Phenethylamine) | 121.18 | 1.10 | 1.33 g (1.38 mL) | Nucleophile |
| Triethylamine (TEA) | 101.19 | 1.50 | 1.52 g (2.09 mL) | Acid Scavenger |
| Anhydrous Dichloromethane (DCM) | 84.93 | N/A | 50.0 mL | Solvent |
Expected Outcomes:
| Parameter | Expected Value | Validation Method |
|---|---|---|
| Reaction Time | 4 to 12 hours | TLC Monitoring |
| Isolated Yield | 75% - 90% | Gravimetric Analysis |
| TLC Rf (7:3 Hexanes:EtOAc) | ~0.45 (Product) | UV Vis (254 nm) / KMnO4 Stain |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Each phase includes integrated checks to ensure the chemical integrity of the intermediate states[3].
Phase 1: Preparation and Dissolution
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with dry Nitrogen or Argon for 5 minutes.
-
Add 2-phenylethanamine (1.38 mL, 11.0 mmol) and anhydrous DCM (35 mL) to the flask.
-
Inject triethylamine (2.09 mL, 15.0 mmol) into the stirring solution.
-
Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.
Phase 2: Electrophile Addition
-
In a separate dry vial, dissolve 4-nitrobenzenesulfonyl chloride (2.22 g, 10.0 mmol) in anhydrous DCM (15 mL). Note: The solution should be clear; any white precipitate indicates prior hydrolysis to sulfonic acid.
-
Transfer the sulfonyl chloride solution to an addition funnel.
-
Add the sulfonyl chloride solution dropwise to the cooled amine mixture over a period of 30 minutes. Causality: Slow addition at 0 °C prevents localized heating and suppresses the generation of di-alkylated impurities[3].
Phase 3: Reaction Execution & Monitoring
-
Once the addition is complete, remove the ice bath and allow the reaction to warm naturally to room temperature (20-25 °C).
-
Stir vigorously for 4 to 12 hours.
-
Self-Validation (TLC): Spot the reaction mixture against the starting materials on a silica gel TLC plate (Eluent: 70% Hexanes / 30% Ethyl Acetate).
-
Starting sulfonyl chloride: Rf ~ 0.8 (UV active).
-
Starting amine: Rf ~ 0.0 (Streaks heavily, stains with Ninhydrin).
-
Target Sulfonamide: Rf ~ 0.45 (UV active, distinct spot).
-
Terminate the reaction when the sulfonyl chloride spot is completely consumed.
-
Phase 4: Quench and Liquid-Liquid Extraction
-
Quench the reaction by adding 20 mL of deionized water. Stir for 5 minutes to ensure the destruction of any trace unreacted sulfonyl chloride.
-
Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 x 15 mL). Combine all organic layers.
Phase 5: Purification via Differential Washing
This step systematically removes specific impurities based on their pKa[3]. 13. Acid Wash: Wash the combined organic layer with 1M HCl (2 x 20 mL). Purpose: Protonates excess phenethylamine and TEA, partitioning them into the aqueous waste. 14. Base Wash: Wash with saturated aqueous NaHCO₃ (20 mL). Purpose: Neutralizes residual acid and extracts any 4-nitrobenzenesulfonic acid (hydrolysis byproduct) into the aqueous phase. 15. Brine Wash: Wash with saturated NaCl solution (20 mL) to remove bulk water from the organic phase.
Phase 6: Isolation and Characterization
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid or viscous oil.
-
Final Purification: Recrystallize the crude material from hot ethanol, or perform flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes).
Experimental workflow for the synthesis of this compound.
Analytical Validation (E-E-A-T)
To ensure the trustworthiness of the synthesized compound, verify the structure using ¹H NMR (CDCl₃ or DMSO-d₆)[2].
-
Sulfonamide Proton (N-H): Look for a broad singlet or triplet (due to coupling with the adjacent CH₂ group) between δ 4.5 - 5.5 ppm in CDCl₃, or δ 7.5 - 8.2 ppm in DMSO-d₆.
-
Nitroaromatic Protons: The strongly electron-withdrawing nitro group will deshield the adjacent aromatic protons, typically resulting in two distinct doublets (an AA'BB' system) shifted significantly downfield (δ 8.0 - 8.4 ppm).
-
Aliphatic Chain: The phenethyl -CH₂-CH₂- protons will appear as two distinct multiplets/triplets in the δ 2.8 - 3.4 ppm range.
References
-
Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]
-
ORBi. Design, Synthesis, and Evaluation of Novel Pyruvate Dehydrogenase Kinase Inhibitors. Available at:[Link]
Sources
Application Notes and Protocols for the Synthesis of N-(2-phenylethyl)-4-nitrobenzenesulfonamide
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The synthesis of N-substituted sulfonamides is, therefore, a critical transformation in drug discovery and development. The coupling of primary amines with sulfonyl chlorides is a robust and widely utilized method for the formation of the sulfonamide bond. This application note provides a detailed protocol for the synthesis of N-(2-phenylethyl)-4-nitrobenzenesulfonamide, a representative N-arylsulfonamide, through the reaction of phenethylamine with 4-nitrobenzenesulfonyl chloride. The 4-nitrophenyl moiety serves as a useful synthon, with the nitro group being a versatile handle for further chemical modifications. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the reaction conditions, mechanism, and practical execution of this important synthetic transformation.
Reaction Principles and Mechanism
The formation of N-(2-phenylethyl)-4-nitrobenzenesulfonamide proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of phenethylamine acts as a nucleophile, attacking the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the chloride ion and the formation of the sulfonamide bond. A base is typically employed to neutralize the hydrochloric acid (HCl) generated as a byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]
The choice of base and solvent is crucial for the success of the reaction. Common bases include tertiary amines such as triethylamine or pyridine, which act as HCl scavengers.[1] Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are frequently used as they are inert to the reaction conditions and effectively dissolve the reactants.[2]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of N-(2-phenylethyl)-4-nitrobenzenesulfonamide.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Phenethylamine | ≥99% | Sigma-Aldrich |
| 4-Nitrobenzenesulfonyl chloride | ≥98% | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5%, anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Fisher Scientific |
| Sodium Bicarbonate (NaHCO3) | Saturated aqueous solution | Fisher Scientific |
| Brine | Saturated aqueous solution | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na2SO4) | Granular, ≥99% | VWR |
| Ethyl Acetate | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for filtration
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenethylamine (1.0 eq, e.g., 1.21 g, 10 mmol) in anhydrous dichloromethane (40 mL).
-
Addition of Base: To the stirred solution, add triethylamine (1.2 eq, e.g., 1.67 mL, 12 mmol).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: Dissolve 4-nitrobenzenesulfonyl chloride (1.05 eq, e.g., 2.33 g, 10.5 mmol) in anhydrous dichloromethane (20 mL) and add it dropwise to the cooled amine solution over 15-20 minutes using a dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours, monitoring its progress by thin-layer chromatography (TLC) (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent).
-
Workup - Quenching and Extraction:
-
Once the reaction is complete (as indicated by the consumption of the starting amine on TLC), quench the reaction by adding 1 M aqueous HCl (30 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (30 mL) and brine (30 mL).[3]
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-(2-phenylethyl)-4-nitrobenzenesulfonamide.
-
Troubleshooting and Key Considerations
-
Di-sulfonylation: A common side reaction with primary amines is the formation of the di-sulfonylated product. To minimize this, it is crucial to control the stoichiometry, avoiding a large excess of the sulfonyl chloride. Slow, dropwise addition of the sulfonyl chloride at a low temperature also helps to prevent localized high concentrations that can favor the second sulfonylation.
-
Moisture Sensitivity: 4-Nitrobenzenesulfonyl chloride is sensitive to moisture and can hydrolyze. It is therefore important to use anhydrous solvents and reagents and to perform the reaction under a dry atmosphere (e.g., under a nitrogen or argon blanket).[4]
-
Reaction Monitoring: TLC is an effective tool for monitoring the progress of the reaction. The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicate that the reaction is proceeding.
Data Presentation
The following table summarizes the key reaction parameters and expected outcomes for the synthesis of N-(2-phenylethyl)-4-nitrobenzenesulfonamide.
| Parameter | Value |
| Molar Ratio (Phenethylamine:4-Nitrobenzenesulfonyl chloride:TEA) | 1 : 1.05 : 1.2 |
| Solvent | Anhydrous Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Expected Yield | > 85% (after purification) |
| Appearance of Product | White to pale yellow solid |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of N-(2-phenylethyl)-4-nitrobenzenesulfonamide.
References
-
N-(2,2-Diphenylethyl)-4-nitrobenzamide. (2024). Molbank, 2024(1), M1775. [Link]
-
Youn, S. W. (2016). Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination. Organic Letters, 18(15), 3646–3649. [Link]
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Synthesis of 4-nitrobenzenesulfonamide. PrepChem.com. (n.d.). Retrieved from [Link]
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Preparation of Phenethylamines, Part 3: By C-N Bond Formation. (2024, May 11). [Video]. YouTube. [Link]
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β-PHENYLETHYLAMINE. Organic Syntheses, 25, 88. (1945). [Link]
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4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 92, 267. (2015). [Link]
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Preparation of Phenethylamines, Part 2: From Arenes and Aryl Halides. (2024, May 11). [Video]. YouTube. [Link]
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α-PHENYLETHYLAMINE. Organic Syntheses, 5, 91. (1925). [Link]
- Process for the preparation of phenethylamine derivatives. (2006). U.S. Patent No. 7,141,697 B2. Washington, DC: U.S.
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CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. (2021, February 19). [Video]. YouTube. [Link]
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King, J. F., & Rathore, R. (1991). Benzenesulfonyl chloride with primary and secondary amines in aqueous media—Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 69(6), 1044-1053. [Link]
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Braden, M. R., Parrish, J. C., Naylor, J. C., Grieger, A., Schjørring, S., & Nichols, D. E. (2014). Synthesis and Structure-Activity Relationships of N-benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry, 57(7), 3354–3367. [Link]
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Al-Zaydi, K. M. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391. [Link]
- A method for preparing N- (2 - phenylethyl) benzamide. (2013).
-
N-(3-chlorophenethyl)-4-nitrobenzamide. (2024). Molbank, 2024(2), M1804. [Link]
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using 4-nitro-N-phenethylbenzenesulfonamide as a nucleophile in C-H functionalization
An in-depth guide for researchers, scientists, and drug development professionals on the application of 4-nitro-N-phenethylbenzenesulfonamide as a versatile nucleophile in C-H functionalization reactions.
Introduction: The Strategic Advantage of C-H Functionalization
Modern organic synthesis, particularly within medicinal chemistry and drug discovery, is increasingly driven by the need for efficiency and novel molecular architectures.[1] Traditional cross-coupling methods, while powerful, often necessitate substrate pre-functionalization, adding steps and generating waste. C-H functionalization has emerged as a transformative strategy, allowing for the direct conversion of ubiquitous C-H bonds into new C-C, C-N, or C-O bonds, thereby streamlining synthetic routes.[1][2] This approach is particularly valuable for late-stage functionalization (LSF), where complex drug candidates can be modified directly, rapidly generating analogues to optimize pharmacological properties like absorption, distribution, metabolism, excretion, and toxicology (ADMET).[3][4]
Among the various transformations, the direct formation of C-N bonds via C-H amination is of paramount importance, as nitrogen-containing heterocycles are ubiquitous in pharmaceuticals.[5] This guide focuses on the utility of sulfonamides, a class of compounds that serve a dual role as both nucleophile and directing group, facilitating regioselective C-H amination.[6][7] Specifically, we will explore the application of this compound, a substrate primed for powerful intramolecular C-H functionalization reactions.
The Nucleophile: A Closer Look at this compound
The structure of this compound is uniquely suited for C-H functionalization. Its utility stems from the interplay of its three key components:
-
The Sulfonamide Moiety (-SO₂NH-): This is the core functional group. The nitrogen atom acts as the nucleophile that will form the new C-N bond. Crucially, the sulfonamide can also act as a directing group.[7][8] In transition-metal-catalyzed reactions, the oxygen or nitrogen atoms can coordinate to the metal center, delivering the catalyst in close proximity to a specific C-H bond and thereby controlling the regioselectivity of the reaction.[9]
-
The Phenethyl Group (-CH₂CH₂Ph): This portion of the molecule contains the C-H bonds that will be functionalized. The benzylic and aromatic C-H bonds are potential sites for reaction, with the ortho C-H bonds of the phenyl ring being particularly susceptible to intramolecular cyclization reactions due to favorable ring-size formation.
-
The 4-Nitrobenzenesulfonyl Group: The nitro group (NO₂) is a strong electron-withdrawing group.[10] Its presence has two significant electronic effects:
-
It increases the acidity of the sulfonamide N-H proton, facilitating its deprotonation during the catalytic cycle.
-
It influences the electronic properties of the entire molecule, which can affect reaction rates and selectivity. The enhanced antibacterial activity of sulfonamides with electron-withdrawing groups like nitro has been noted.[11]
-
Protocol 1: Synthesis of this compound
This protocol details the straightforward synthesis of the starting material from commercially available reagents, a method adapted from standard procedures for sulfonamide formation.[12]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Nitrobenzenesulfonyl chloride | ≥98% | e.g., Sigma-Aldrich | Corrosive and moisture-sensitive. |
| 2-Phenylethan-1-amine | ≥99% | e.g., Sigma-Aldrich | |
| Triethylamine (Et₃N) | ≥99.5%, anhydrous | e.g., Sigma-Aldrich | Use as a base. Pyridine can also be used. |
| Dichloromethane (DCM) | Anhydrous | e.g., Sigma-Aldrich | Reaction solvent. |
| Hydrochloric Acid (HCl) | 1 M aqueous | N/A | For workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | N/A | For workup. |
| Brine | Saturated aqueous | N/A | For workup. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | N/A | For drying. |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-phenylethan-1-amine (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM, approx. 0.2 M relative to the amine).
-
Base Addition: Add triethylamine (1.2 eq) to the solution.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: Dissolve 4-nitrobenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting amine is consumed.
-
Quenching & Workup:
-
Quench the reaction by slowly adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid can be purified by recrystallization from ethanol/water or by flash column chromatography on silica gel to yield the pure product.
Mechanism: Directing Group-Assisted C-H Amination
The use of this compound in an intramolecular C-H amination typically relies on a transition metal catalyst, such as Rhodium(III) or Palladium(II).[5][13][14] The generally accepted mechanism involves an inner-sphere pathway where the sulfonamide acts as a bidentate directing group.[9]
The catalytic cycle, often initiated with a precatalyst like [Cp*RhCl₂]₂, can be summarized as follows:
-
Catalyst Activation & Coordination: The precatalyst is activated, and the deprotonated sulfonamide substrate coordinates to the metal center (e.g., Rh(III)).
-
C-H Activation/Cleavage: The metal center is brought into close proximity to an ortho C-H bond on the phenethyl group. The C-H bond is cleaved through a concerted metalation-deprotonation (CMD) pathway, forming a five-membered rhodacycle intermediate. This is often the rate-limiting step.[14]
-
Oxidative Addition/Reductive Elimination: An oxidant is often required to facilitate the C-N bond-forming reductive elimination step. In some rhodium-catalyzed systems, an external oxidant promotes the formation of a higher oxidation state intermediate (e.g., Rh(IV) or Rh(V)), from which reductive elimination is more facile.[2][13][15] This step forms the desired C-N bond and regenerates a lower-valent metal species.
-
Catalyst Regeneration: The metal species is re-oxidized by the external oxidant to regenerate the active catalyst, completing the cycle.
Caption: Experimental workflow for intramolecular C-H amination.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | Synthesized (Protocol 1) | N/A | Substrate. |
| [Cp*RhCl₂]₂ | ≥98% | e.g., Strem | Catalyst precursor. |
| Silver Hexafluoroantimonate (AgSbF₆) | ≥98% | e.g., Sigma-Aldrich | Additive/halide scavenger. Light sensitive. |
| Copper(II) Acetate (Cu(OAc)₂) | Anhydrous, ≥98% | e.g., Sigma-Aldrich | Oxidant. |
| 1,2-Dichloroethane (DCE) | Anhydrous | e.g., Sigma-Aldrich | Reaction solvent. Other solvents like t-AmylOH can be screened. |
| Celite® | N/A | N/A | For filtration. |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 eq, e.g., 0.2 mmol).
-
Catalyst Loading: In air, add [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and Cu(OAc)₂ (2.0 eq).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE, 0.1 M) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with dichloromethane (DCM).
-
Filter the mixture through a pad of Celite® to remove metal salts, washing the pad with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired tetrahydroisoquinoline product.
Data Interpretation and Troubleshooting
Key Experimental Parameters
The success of the C-H amination is highly dependent on the careful optimization of several parameters. The following table provides guidance on their roles and typical ranges.
| Parameter | Typical Choice(s) | Rationale & Causality |
| Catalyst | [Cp*RhCl₂]₂, [Ru(p-cymene)Cl₂]₂, Pd(OAc)₂ | The choice of metal and its ligand framework dictates reactivity and selectivity. Rh(III) catalysts are highly effective for C-H activation via a CMD mechanism. [14] |
| Oxidant | Cu(OAc)₂, AgOAc, Benzoquinone | Regenerates the active catalyst and facilitates the C-N reductive elimination step. The stoichiometry is critical; excess oxidant can lead to substrate or product degradation. [2][13] |
| Additive/Acid | AgSbF₆, AgOAc, PivOH | Silver salts act as halide scavengers, activating the catalyst precursor. Carboxylic acids can assist in the protonolysis step of the CMD mechanism, potentially accelerating the reaction. |
| Solvent | DCE, t-AmylOH, Dioxane, CF₃CH₂OH | Solvent polarity and coordinating ability can significantly impact the reaction. Non-coordinating, polar solvents like DCE are often effective. Protic solvents can sometimes participate in the CMD step. |
| Temperature | 80 - 140 °C | C-H activation typically has a high activation energy barrier, requiring elevated temperatures. Overheating can lead to catalyst decomposition or side reactions. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents/solvent. | Ensure all reagents are anhydrous. Re-purify the starting material. Screen higher temperatures (e.g., 120 °C). Try a different catalyst/oxidant system. |
| Formation of Side Products | Over-oxidation; Competing C-H functionalization sites (e.g., benzylic); Catalyst decomposition. | Lower the reaction temperature. Reduce the amount of oxidant. Screen different directing groups or catalysts to improve regioselectivity. |
| Poor Reproducibility | Sensitivity to air or moisture; Inconsistent heating; Impurities in reagents. | Use rigorous inert atmosphere techniques (glovebox or Schlenk line). Ensure consistent stirring and heating with a temperature-controlled oil bath. Use freshly opened or purified solvents and reagents. |
Conclusion and Future Outlook
The use of this compound as a nucleophile in transition-metal-catalyzed C-H functionalization represents a powerful strategy for the synthesis of nitrogen-containing heterocyclic scaffolds. The dual role of the sulfonamide as both a directing group and a nucleophilic partner provides a high degree of control and efficiency. By understanding the underlying mechanisms and carefully optimizing reaction parameters, researchers can leverage this methodology for a wide range of applications. This approach is especially pertinent to the field of drug discovery, where the principles of late-stage functionalization can be applied to rapidly diversify complex molecules, accelerating the development of new therapeutic agents. [16][3]Future work may explore diastereoselective variations using chiral catalysts or the expansion to other classes of C-H bonds.
References
- The Mechanism of Rhodium-Catalyzed Allylic C–H Amination.
- The Mechanism of Rhodium Catalyzed Allylic C–H Amin
- The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery.
- Late-stage C–H functionalization offers new opportunities in drug discovery.
- The Mechanism of Rhodium-Catalyzed Allylic C−H Amin
- The Mechanism of Rhodium-Catalyzed Allylic C–H Amination.
-
Rhodium(ii)-catalyzed C–H aminations using N-mesyloxycarbamates: reaction pathway and by-product formation. Chemical Science (RSC Publishing). [Link]
-
Site-selective C–H functionalization of sulfonamides containing N-heterocycles. ResearchGate. [Link]
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The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C-H Activation. PubMed. [Link]
-
Late-stage C-H functionalization offers new opportunities in drug discovery. PubMed. [Link]
-
C-H Functionalization Chemistry to Accelerate Drug Discovery. Chemspeed Technologies. [Link]
-
N-Tosylcarboxamide in C–H Functionalization: More than a Simple Directing Group. MDPI. [Link]
-
Transition Metal-Catalyzed Regioselective Direct C-H Amidation: Interplay between Inner- and Outer-Sphere Pathways for Nitrene Cross-Coupling Reactions. PubMed. [Link]
-
Special Issue : C–H Functionalization Chemistry: Applications in Drug Synthesis. MDPI. [Link]
-
4-Nitro-N-phenylbenzenesulfonamide. PMC - NIH. [Link]
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Advanced Organic Chemistry: Transition Metal Catalyzed C-H Functionalization. YouTube. [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Unknown Source. [Link]
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N-(2,2-Diphenylethyl)-4-nitrobenzamide. MDPI. [Link]
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Application Notes & Protocols: Copper-Catalyzed Cross-Coupling of 4-Nitro-N-phenethylbenzenesulfonamide for Advanced Synthesis
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of 4-nitro-N-phenethylbenzenesulfonamide in copper-catalyzed cross-coupling reactions. N-Aryl sulfonamides are a cornerstone structural motif in a multitude of pharmaceutical agents and functional materials.[1][2][3] Traditional methods for their synthesis often require harsh conditions.[2] Modern copper-catalyzed methodologies, such as the Ullmann-type condensation, offer a more accessible, efficient, and versatile route for constructing C-N bonds.[4] This document outlines the foundational principles, a representative experimental protocol, optimization strategies, and troubleshooting for the N-arylation of this compound with aryl halides. The protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing a robust framework for the synthesis of complex sulfonamide-containing molecules.
Introduction: The Significance of Sulfonamides and Copper Catalysis
The sulfonamide functional group is a critical pharmacophore found in a wide array of therapeutic agents, including antibiotics, diuretics, and HIV protease inhibitors.[3] Consequently, the development of efficient and modular synthetic routes to access structurally diverse N-aryl and N-heteroaryl sulfonamides is of paramount importance. Copper-catalyzed cross-coupling reactions, particularly Ullmann-type condensations, have emerged as a powerful tool for the formation of carbon-heteroatom bonds, offering an economical and practical alternative to palladium-catalyzed systems.[2][4][5]
These reactions typically involve the coupling of an N-nucleophile, such as a sulfonamide, with an aryl halide in the presence of a copper catalyst.[4] While early Ullmann reactions required stoichiometric amounts of copper and high temperatures, contemporary methods often employ catalytic copper with various ligands, or even ligand-free systems, under milder conditions.[4][5][6]
The subject of this guide, this compound, is a versatile building block. The acidic N-H proton of the sulfonamide group allows it to serve as a potent nucleophile in C-N cross-coupling. The presence of the electron-withdrawing nitro group on the benzenesulfonyl moiety enhances this acidity, potentially facilitating the reaction. Furthermore, the N-phenethyl group provides a scaffold for further synthetic diversification.
Mechanistic Insights: The Copper Catalytic Cycle
The precise mechanism of copper-catalyzed N-arylation can be complex and dependent on the specific reaction conditions (catalyst, ligand, base, solvent). However, a generally accepted catalytic cycle for the Ullmann condensation is illustrated below.
The cycle is believed to proceed through the following key steps:
-
Formation of the Active Catalyst: In the presence of a base, the sulfonamide is deprotonated. This anionic nucleophile then coordinates with a Cu(I) species to form a copper-amido complex. The use of ligands can stabilize this complex and modulate its reactivity.[7]
-
Oxidative Addition: The aryl halide (Ar-X) reacts with the Cu(I)-amido complex in an oxidative addition step, forming a Cu(III) intermediate.
-
Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired C-N bond of the N-aryl sulfonamide product and regenerate a Cu(I) species. The Cu(I) catalyst can then re-enter the catalytic cycle.
It is important to note that the exact nature of the copper species and the sequence of events can vary. Some studies suggest a Cu(I)/Cu(III) cycle, while others propose alternative pathways.
Visualizing the Catalytic Cycle
Caption: Figure 1: Proposed Catalytic Cycle for Copper-Catalyzed N-Arylation.
Experimental Protocol: N-Arylation of this compound
This section provides a detailed, step-by-step protocol for a representative copper-catalyzed cross-coupling reaction between this compound and an aryl iodide.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | >98% | Various | Synthesize if not commercially available. |
| Aryl Halide (e.g., Iodobenzene) | >98% | Various | |
| Copper(I) Iodide (CuI) | 99.9% | Various | Store under inert atmosphere. |
| L-Proline | >99% | Various | Example of a common amino acid ligand. |
| Potassium Carbonate (K₂CO₃) | >99% | Various | Finely powdered and dried before use. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Various | Use a dry, high-boiling polar aprotic solvent. |
Instrumentation
-
Schlenk line or glovebox for inert atmosphere operations.
-
Magnetic stirrer with heating capabilities.
-
Standard laboratory glassware (Schlenk flask, condenser, etc.), oven-dried before use.
-
Thin Layer Chromatography (TLC) plates (silica gel).
-
Column chromatography system for purification.
-
NMR spectrometer and Mass Spectrometer for product characterization.
Step-by-Step Procedure
Workflow Overview
Caption: Figure 2: General Experimental Workflow.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 5 mL) via syringe.
-
Reaction Conditions: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring the Reaction: Monitor the reaction progress by TLC until the starting sulfonamide is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite to remove insoluble salts, washing the pad with additional ethyl acetate (2 x 10 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (3 x 20 mL) to remove DMSO, followed by a wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-4-nitro-N-phenethylbenzenesulfonamide.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Optimization and Troubleshooting
The success of copper-catalyzed cross-coupling reactions is highly dependent on the careful optimization of several parameters. The following table provides guidance for troubleshooting common issues.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst (oxidized CuI).- Insufficiently dry reagents/solvent.- Base is not strong enough.- Reaction temperature is too low. | - Use fresh, high-purity CuI.- Ensure all glassware is oven-dried and use anhydrous solvents.- Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃).- Increase reaction temperature in 10 °C increments. |
| Side Product Formation | - Homocoupling of the aryl halide.- Decomposition of starting materials or product at high temperatures. | - Decrease catalyst loading.- Screen different ligands or use a ligand-free system.[6]- Attempt the reaction at a lower temperature for a longer duration. |
| Poor Reproducibility | - Trace oxygen or moisture in the reaction.- Inconsistent quality of reagents. | - Ensure a rigorously inert atmosphere is maintained throughout the reaction.- Use reagents from a reliable source and of consistent purity. |
Conclusion
The copper-catalyzed N-arylation of this compound represents a valuable and versatile method for the synthesis of complex, medicinally relevant molecules. By leveraging the principles of Ullmann-type cross-coupling, researchers can efficiently construct C-N bonds under relatively mild and accessible conditions. The protocol provided herein serves as a robust starting point for exploration. Careful optimization of the catalyst system, base, and solvent will be key to achieving high yields across a broad scope of aryl and heteroaryl halides. This methodology expands the synthetic chemist's toolkit, enabling the streamlined production of novel sulfonamide derivatives for drug discovery and materials science.
References
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D. S. D. M. de Oliveira, et al. (2021). Decoding Directing Groups and Their Pivotal Role in C−H Activation. Chemistry—A European Journal, 27(45). Available at: [Link]
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Sun, P., et al. (2018). Synthesis of sulfonamides via copper-catalyzed oxidative C–N bond cleavage of tertiary amines. Organic & Biomolecular Chemistry. Available at: [Link]
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Greenwood, N. S., & Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters, 25(26), 4759–4764. Available at: [Link]
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Greenwood, N. S., & Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters. Available at: [Link]
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Wang, R., et al. (2022). Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Angewandte Chemie International Edition, 61(43). Available at: [Link]
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Roy, K., et al. (2025). Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides: Synthesis of Sulfonamide Drugs. Organic Letters. Available at: [Link]
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Greenwood, N. S., & Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters. Available at: [Link]
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Low, N. P. S., & Teo, Y. C. (2021). Ligand-free copper catalysed cross-coupling of sulfonamides with aryl halides. NIE Digital Repository. Available at: [Link]
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Wang, R., et al. (2022). Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Angewandte Chemie International Edition. Available at: [Link]
-
Reddy, V. P., et al. (2025). Copper-Catalyzed Deoxygenative C–N Coupling of Epoxides and Sulfonamides. The Journal of Organic Chemistry. Available at: [Link]
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Reddy, V. P., et al. (2025). Copper-Catalyzed Deoxygenative C-N Coupling of Epoxides and Sulfonamides. The Journal of Organic Chemistry. Available at: [Link]
-
Domyati, F. M., et al. (2019). C−X (X = N, O) Cross-Coupling Reactions Catalyzed by Copper-Pincer Bis(N-Heterocyclic Carbene) Complexes. Frontiers in Chemistry, 7. Available at: [Link]
-
Teo, Y. C. (n.d.). Ligand-free copper-catalysed N-arylation of methanesulfonamides with aryl bromides. NIE Digital Repository. Available at: [Link]
-
Chaithanya, M., et al. (2012). 4-Nitro-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3103. Available at: [Link]
-
Greenwood, N. S., & Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters. Available at: [Link]
-
Teo, Y. C., & Low, N. P. S. (2023). Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. NIE Digital Repository. Available at: [Link]
-
Jones, G. O., et al. (2008). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 130(51), 17270–17271. Available at: [Link]
-
Request PDF. (2025). Copper-Catalyzed Cross-Coupling of Sulfonamides with Aryl Iodides and Bromides Facilitated by Amino Acid Ligands. ResearchGate. Available at: [Link]
-
Request PDF. (2025). Copper-Catalyzed N-Arylation of Sulfonamides with Aryl Bromides and Iodides Using Microwave Heating. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Ullmann condensation. In Wikipedia. Available at: [Link]
Sources
- 1. Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
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- 7. pubs.acs.org [pubs.acs.org]
Sulfonylation of Primary Amines with Nosyl Chloride: A Detailed Guide for Researchers
Introduction: The Strategic Importance of the Nosyl Protecting Group
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science research, the judicious protection and deprotection of functional groups is a cornerstone of success. The amine functional group, with its inherent nucleophilicity and basicity, frequently necessitates protection to avert undesirable side reactions.[1][2] The 2-nitrobenzenesulfonyl (nosyl, Ns) group, championed by Fukuyama and his contemporaries, has risen as a remarkably versatile and indispensable tool for the safeguarding of primary and secondary amines.[1][2]
Unlike the more conventional p-toluenesulfonyl (tosyl, Ts) group, which is lauded for its stability but often demands harsh removal conditions, the nosyl group presents a significant advantage: it can be cleaved under exceptionally mild conditions.[1][2] This facile deprotection is attributed to the electron-withdrawing nature of the ortho-nitro group, which promotes nucleophilic aromatic substitution.[1][2] These characteristics establish 2-nitrobenzenesulfonamides as pivotal intermediates in complex synthetic endeavors.[1]
This document provides comprehensive application notes, detailed experimental protocols, and critical insights into the use of the 2-nitrobenzenesulfonyl group for amine protection.
Core Principles: Understanding the Sulfonylation Reaction
The sulfonylation of a primary amine with 2-nitrobenzenesulfonyl chloride (nosyl chloride, Ns-Cl) proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride. This reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.
Mechanism of Nosylation
The reaction commences with the lone pair of electrons on the nitrogen atom of the primary amine attacking the sulfur atom of nosyl chloride. This is followed by the departure of the chloride ion and subsequent deprotonation of the nitrogen by a base, yielding the stable N-nosylated amine (nosylamide).
Caption: Mechanism of amine protection with nitrophenylsulfonyl chloride.[3]
Experimental Protocols: A Step-by-Step Guide to Nosylation
This section provides a detailed protocol for the sulfonylation of a primary amine using nosyl chloride.
Materials and Equipment
-
Primary amine
-
2-Nitrobenzenesulfonyl chloride (Ns-Cl)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, acetonitrile)
-
Base (e.g., pyridine, triethylamine (TEA), or 2,6-lutidine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Protocol 1: General Procedure for Nosylation of a Primary Amine
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).[1] Cool the solution to 0 °C using an ice bath.[1]
-
Addition of Base: To the stirred solution, add the base (e.g., pyridine, 2.0 equivalents).[1][4] Weaker or sterically hindered bases like pyridine or 2,6-lutidine are often preferred to minimize the formation of di-sulfonated byproducts.[4]
-
Addition of Nosyl Chloride: Add 2-nitrobenzenesulfonyl chloride (1.05-1.1 equivalents) portion-wise over 5-10 minutes, ensuring the internal temperature remains below 5 °C.[1]
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours, monitoring the progress by TLC or LC-MS until the starting amine is consumed.[1]
-
Workup: Upon completion, dilute the reaction mixture with DCM.[1] Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).[1]
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[1] The crude N-nosylated amine can be further purified by recrystallization or column chromatography on silica gel.[1]
Data Presentation: Reaction Parameter Comparison
| Parameter | Condition 1 | Condition 2 | Rationale & Insights |
| Base | Pyridine (2.0 eq.) | Triethylamine (2.0 eq.) | Pyridine is a weaker, sterically hindered base that can help minimize the di-sulfonylation of the primary amine, a common side reaction.[4] |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | DCM is a common aprotic solvent for this reaction. THF is also suitable and may be preferred depending on the solubility of the starting materials.[4] |
| Temperature | 0 °C to room temp. | Room temperature | Starting the reaction at a lower temperature helps to control the initial exotherm and can improve the selectivity for the mono-sulfonated product.[4] |
The Fukuyama-Mitsunobu Reaction: N-Alkylation of Nosylamides
A significant advantage of the nosyl group is its ability to activate the N-H bond of the resulting sulfonamide. The strong electron-withdrawing effect of the nosyl group renders the sulfonamide N-H proton acidic.[1] This acidity allows for deprotonation and subsequent N-alkylation under mild conditions, such as the Mitsunobu reaction or by using a weak base with an alkyl halide.[1][5][6] This three-step sequence—nosylation, alkylation, and denosylation—provides a powerful route for the synthesis of secondary amines from primary amines, known as the Fukuyama Amine Synthesis.[1][5]
Caption: General workflow for synthesizing a secondary amine from a primary amine.
Deprotection of Nosylamides: Liberating the Amine
The most compelling feature of the nosyl protecting group is its facile removal under mild conditions.[1] Deprotection is typically achieved by treatment with a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a base.[1] The reaction proceeds through a Meisenheimer complex, leading to the release of the free amine under conditions that leave many other protecting groups, like Boc and Cbz, intact.[1][5]
Mechanism of Deprotection
The deprotection mechanism involves the nucleophilic attack of a thiolate anion on the nitro-activated aromatic ring of the nosylamide, forming a Meisenheimer complex.[5] This intermediate then collapses, eliminating sulfur dioxide and regenerating the free amine.[5]
Caption: Deprotection mechanism via a Meisenheimer complex.[1][5]
Protocol 2: General Procedure for Deprotection of a Nosylamide
-
Reaction Setup: Dissolve the N-nosylated amine (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[5][7]
-
Addition of Reagents: Add potassium carbonate (2.0-2.5 equivalents) and thiophenol (2.5 equivalents) to the stirred mixture.[1][7]
-
Reaction Monitoring: Stir the reaction at room temperature for 2-6 hours, monitoring by TLC until the starting material is completely consumed.[7]
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the aqueous mixture with an organic solvent such as ethyl acetate or DCM (3x).[1][7]
-
Purification: Combine the organic extracts and wash sequentially with 1M NaOH solution (2x) to remove excess thiophenol, and then with brine (1x).[1] Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine.[1] Further purification can be achieved by chromatography if necessary.
Orthogonality and Strategic Applications
The true utility of the nosyl group is evident in its orthogonality to other common amine protecting groups. A nosyl group is stable under the acidic conditions used to cleave a Boc group (e.g., trifluoroacetic acid) and the hydrogenolysis conditions used for Cbz group removal.[3] This orthogonality allows for selective deprotection in complex molecules, a critical strategy in the synthesis of polyamines and peptides.[3]
Conclusion
The 2-nitrobenzenesulfonyl (nosyl) group is a powerful and versatile tool for the protection of primary amines in modern organic synthesis. Its robust nature, coupled with the mild and selective conditions required for its removal, makes it an excellent choice for a wide array of applications, from natural product synthesis to medicinal chemistry. The protocols and insights provided in this guide are intended to facilitate the effective implementation of this valuable protecting group strategy in the laboratory.
References
-
American Chemical Society (2025). Odorless nosyl deprotection by in-situ formation of a thiolate. ACS Spring 2025. [Link]
-
Chem-Station (2014). Fukuyama Amine Synthesis. Chem-Station International Edition. [Link]
-
Royal Society of Chemistry (2012). Microwave-assisted solvent and catalyst-free sulfonylation of amines. RSC Advances. [Link]
-
ResearchGate (2025). Deprotection of N -Nosyl-α-amino Acids by Using Solid-Supported Mercaptoacetic Acid. ResearchGate. [Link]
-
SciSpace (2022). Nosyl (2-Nitrobenzenesulfonyl) Annulation Strategy toward Winding Vine-Shaped Bithiophenes. SciSpace. [Link]
- Fukuyama, T.; Jow, C.-K.; Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.
-
ResearchGate (2025). The Mitsunobu reaction in the chemistry of nitrogen-containing heterocyclic compounds. (review). ResearchGate. [Link]
-
Guisado, C.; et al. (2005). The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Application to the synthesis of a lung-targeted gene delivery agent. Organic & Biomolecular Chemistry, 3(6), 1049-1057. [Link]
-
ResearchGate (2017). 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. ResearchGate. [Link]
-
MDPI (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2562. [Link]
Sources
Application Notes and Protocols for the Preparation of N-alkyl-4-nitrobenzenesulfonamides in Drug Discovery
Introduction: The Strategic Importance of the N-alkyl-4-nitrobenzenesulfonamide Scaffold
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties.[1][2] The N-alkyl-4-nitrobenzenesulfonamide scaffold, in particular, offers a versatile platform for drug discovery. The 4-nitrobenzenesulfonyl moiety, often referred to as a "nosyl" group, serves not only as a crucial element for biological activity but also as a versatile synthetic handle. The strong electron-withdrawing nature of the nitro group can significantly influence the physicochemical properties of the molecule, impacting its interactions with biological targets.[3][4][5] Furthermore, the nitro group can act as a pharmacophore, contributing to the molecule's bioactivity, or be utilized as a precursor for further chemical modifications.[3]
This guide provides a comprehensive overview of the synthesis, characterization, and application of N-alkyl-4-nitrobenzenesulfonamides for researchers engaged in drug discovery. We will delve into detailed, field-proven protocols, explain the rationale behind experimental choices, and explore the structure-activity relationships (SAR) that govern the therapeutic potential of this promising class of compounds.
Synthetic Methodologies: A Practical Guide to N-alkylation
The preparation of N-alkyl-4-nitrobenzenesulfonamides typically begins with the commercially available 4-nitrobenzenesulfonyl chloride. The synthesis of the parent 4-nitrobenzenesulfonamide is a straightforward reaction with ammonia.[6] Subsequent N-alkylation can be achieved through several reliable methods, with the choice of method depending on the nature of the alkylating agent and the desired scale of the reaction.
General Workflow for Synthesis
The overall process involves the initial formation of the sulfonamide followed by the introduction of the alkyl group.
Caption: General workflow for the synthesis of N-alkyl-4-nitrobenzenesulfonamides.
Protocol 1: Synthesis of 4-Nitrobenzenesulfonamide
This protocol describes the synthesis of the key starting material, 4-nitrobenzenesulfonamide.
Materials:
-
4-Nitrobenzenesulfonyl chloride
-
Ammonia water (28-30%)
-
Ethyl acetate
-
Water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add 4-nitrobenzenesulfonyl chloride (e.g., 6.7 g).
-
Cool the flask in an ice bath.
-
Slowly add ammonia water (e.g., 10 mL) to the cooled 4-nitrobenzenesulfonyl chloride with continuous stirring.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 3 hours.
-
Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 100 mL).
-
Wash the organic layer sequentially with water and saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain 4-nitrobenzenesulfonamide as a solid.[6]
Protocol 2: N-alkylation of 4-Nitrobenzenesulfonamide with Alkyl Halides
This protocol details a general and reliable method for the N-alkylation of 4-nitrobenzenesulfonamide using various alkyl halides.
Materials:
-
4-Nitrobenzenesulfonamide
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
-
Ethyl acetate
-
Water
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
To a solution of 4-nitrobenzenesulfonamide (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF), add a base (1.2 eq, e.g., potassium carbonate).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-70 °C and monitor the progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkyl-4-nitrobenzenesulfonamide.
Table 1: Representative Examples of N-alkylation of 4-Nitrobenzenesulfonamide
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | 60 | 4 | ~85 |
| Ethyl Bromide | K₂CO₃ | DMF | 60 | 6 | ~80 |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 70 | 5 | ~90 |
| Isopropyl Iodide | NaH | THF | rt to 50 | 8 | ~65 |
Yields are approximate and may vary based on reaction scale and purification efficiency.
Characterization of N-alkyl-4-nitrobenzenesulfonamides
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Predicted Spectroscopic Data for a Representative Compound: N-benzyl-4-nitrobenzenesulfonamide
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.30 | d | 2H | Ar-H (ortho to -NO₂) |
| ~8.00 | d | 2H | Ar-H (ortho to -SO₂) |
| ~7.30-7.20 | m | 5H | Phenyl-H |
| ~5.50 | t (br) | 1H | NH |
| ~4.30 | d | 2H | CH₂ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~150.0 | C-NO₂ |
| ~145.0 | C-SO₂ |
| ~136.0 | Phenyl C1 |
| ~129.0 | Phenyl C2, C6 |
| ~128.5 | Phenyl C3, C5 |
| ~128.0 | Phenyl C4 |
| ~128.0 | Ar-C (ortho to -SO₂) |
| ~124.0 | Ar-C (ortho to -NO₂) |
| ~48.0 | CH₂ |
Mass Spectrometry (ESI+):
| m/z | Proposed Fragment |
| 293.1 | [M+H]⁺ |
| 202.0 | [M - C₇H₇]⁺ |
| 186.0 | [O₂NC₆H₄SO₂]⁺ |
| 91.1 | [C₇H₇]⁺ (tropylium ion) |
Note: Predicted data is based on analogous structures and may vary slightly from experimental values.[7][8][9]
Applications in Drug Discovery: Targeting Disease with N-alkyl-4-nitrobenzenesulfonamides
The N-alkyl-4-nitrobenzenesulfonamide scaffold has shown promise in various therapeutic areas, including oncology and infectious diseases. The nature of the N-alkyl substituent plays a critical role in determining the biological activity and target selectivity.
Anticancer Activity
Several studies have highlighted the potential of nitrobenzenesulfonamide derivatives as anticancer agents.[10][11] For instance, N-alkylated purine derivatives bearing a p-nitrobenzenesulfonamide moiety have demonstrated significant in vitro anti-proliferative activities against various cancer cell lines.[10] The mechanism of action can vary, with some compounds acting as kinase inhibitors, while others may induce apoptosis or cell cycle arrest.[11][12][13][14][15][16][17]
Antimicrobial Activity
The sulfonamide core is historically renowned for its antibacterial properties. N-alkylation of the 4-nitrobenzenesulfonamide scaffold can lead to compounds with potent and broad-spectrum antimicrobial activity.[18][19] The lipophilicity and steric bulk of the N-alkyl group can significantly influence the compound's ability to penetrate bacterial cell walls and interact with its target.[20][21] Aromatic sulfonyl fluorides with a nitro group have also shown remarkable antibacterial activity against drug-resistant pathogens.[22]
Structure-Activity Relationship (SAR) Insights
The biological activity of N-alkyl-4-nitrobenzenesulfonamides is intricately linked to their molecular structure. Understanding the SAR is crucial for optimizing lead compounds.[23][24][25]
-
The Role of the 4-Nitro Group: The electron-withdrawing nitro group can enhance the acidity of the sulfonamide N-H proton, which can be crucial for binding to certain biological targets.[26] It can also participate in specific interactions with the target protein.[3] However, the potential for metabolic reduction of the nitro group to reactive intermediates that could lead to toxicity is a factor that must be considered during drug development.[4][5]
-
The N-Alkyl Substituent: The nature of the alkyl group is a key determinant of potency and selectivity.
-
Size and Lipophilicity: Increasing the length and branching of the alkyl chain can enhance lipophilicity, which may improve cell membrane permeability and lead to increased activity, particularly in antimicrobial agents.[20][21] However, excessive lipophilicity can lead to poor aqueous solubility and non-specific toxicity.
-
Aromatic and Heterocyclic Groups: Introduction of aromatic or heterocyclic rings on the alkyl substituent can provide additional binding interactions (e.g., π-π stacking, hydrogen bonding) with the target protein, leading to enhanced potency and selectivity. This is a common strategy in the design of kinase inhibitors.[12]
-
Functional Groups: The incorporation of functional groups (e.g., hydroxyl, amino, ether) on the alkyl chain can be used to fine-tune the compound's pharmacokinetic properties and introduce new interactions with the target.
-
Caption: Drug discovery workflow for N-alkyl-4-nitrobenzenesulfonamides.
Conclusion
The N-alkyl-4-nitrobenzenesulfonamide scaffold represents a privileged structure in drug discovery, offering a synthetically accessible and versatile platform for the development of novel therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to efficiently synthesize and evaluate libraries of these compounds. A systematic exploration of the N-alkyl substituent, guided by a thorough understanding of SAR principles, will be instrumental in unlocking the full therapeutic potential of this important class of molecules. Careful consideration of the pharmacokinetic and toxicological properties, particularly those related to the nitro group, will be paramount in translating promising lead compounds into clinically viable drug candidates.
References
-
[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2015). PubMed.]([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. svedbergopen.com [svedbergopen.com]
- 6. prepchem.com [prepchem.com]
- 7. 4-Nitrobenzenesulfonamide | C6H6N2O4S | CID 22784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. p-Nitrobenzenesulfonamides and their fluorescent dansylsulfonamides derived from N-alkylated o-(purine-methyl)anilines as novel antitumour agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as Novel AXL Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemicalkinomics.com [chemicalkinomics.com]
- 16. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibitors of TGFβR1/ALK4/JNK3/Flt1 Kinases in Cynomolgus Macaques Lead to the Rapid Induction of Renal Epithelial Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antimicrobial activity of some N-alkyl and N-nitrobenzyl substituted halides of (E)-4'-hydroxy-3'-methoxystilbazoles-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The wide-spectrum antimicrobial effect of novel N-alkyl monoquaternary ammonium salts and their mixtures; the QSAR study against bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 26. Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing base catalysts (TEA vs Pyridine) for sulfonamide formation
Topic: Optimizing Base Catalysts (TEA vs. Pyridine) for Sulfonamide Formation Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist
Core Directive: The Strategic Choice
User Query: "I'm seeing inconsistent yields and impurities in my sulfonamide synthesis. When should I switch from Triethylamine (TEA) to Pyridine, and why?"
Executive Summary: The choice between TEA and Pyridine is not merely about basicity; it is a choice between proton scavenging (TEA) and nucleophilic catalysis (Pyridine).
-
Use TEA for highly reactive sulfonyl chlorides (e.g., tosyl chloride) with simple amines where ease of workup is a priority.
-
Use Pyridine for sluggish amines (anilines), sterically hindered substrates, or aliphatic sulfonyl chlorides prone to sulfene elimination.
Mechanistic Insight (The "Why")
To troubleshoot effectively, you must visualize the invisible competition in your flask.
The Two Pathways[1]
-
Pathway A (TEA): TEA acts primarily as a Brønsted base (
~10.7). It neutralizes the HCl byproduct.[1] However, with aliphatic sulfonyl chlorides (e.g., methanesulfonyl chloride), TEA's high basicity can deprotonate the -carbon, triggering the formation of a highly reactive sulfene intermediate ( ). This leads to oligomers and impurities. -
Pathway B (Pyridine): Pyridine (
~5.[1]2) is a weaker base but a better nucleophile. It attacks the sulfonyl chloride to form a Sulfonylpyridinium intermediate.[1] This intermediate is more electrophilic than the starting chloride, accelerating the attack by the amine. This is "Nucleophilic Catalysis."
Visualization: Reaction Pathways
Figure 1: Mechanistic divergence. Note the catalytic loop created by Pyridine (Blue path) versus the potential side-reaction risk introduced by TEA (Red path).
Selection Matrix & Data
Refer to this table before starting your next batch.
| Feature | Triethylamine (TEA) | Pyridine |
| Role | Proton Scavenger (Base) | Nucleophilic Catalyst + Solvent/Base |
| ~10.75 (Stronger Base) | ~5.25 (Weaker Base) | |
| Boiling Point | 89°C (Volatile) | 115°C (Less Volatile) |
| Best For | Highly reactive chlorides; Simple amines. | Non-nucleophilic amines (anilines); Aliphatic sulfonyl chlorides. |
| Major Risk | Sulfene formation (with aliphatic | Removal difficulty (requires acidic wash). |
| Reaction Rate | Standard | Accelerated (via intermediate). |
Troubleshooting Guides (Q&A)
Ticket #001: "My aliphatic sulfonamide reaction turned black/tarry."
Diagnosis: Sulfene Polymerization.
Root Cause: You likely used TEA with an aliphatic sulfonyl chloride (e.g., MsCl). The TEA deprotonated the
-
Switch to Pyridine: The lower basicity prevents
-deprotonation. -
Temperature Control: If you must use TEA, cool to -10°C or lower before adding the base.
-
Order of Addition: Add the amine before the base to ensure the sulfonyl chloride reacts with the nucleophile, not the base.
Ticket #002: "The reaction is stalled/incomplete with my aniline derivative."
Diagnosis: Low Nucleophilicity. Root Cause: Anilines are poor nucleophiles. Direct attack on the sulfonyl chloride is too slow, allowing moisture to hydrolyze the chloride to sulfonic acid (dead end). Resolution:
-
Use Pyridine as Solvent: Run the reaction neat in pyridine or 1:1 Pyridine/DCM. This maximizes the concentration of the reactive sulfonylpyridinium intermediate.
-
Add DMAP: Add 5-10 mol% 4-Dimethylaminopyridine (DMAP). It acts as a "super-pyridine," forming an even more reactive intermediate.
Ticket #003: "I can't get rid of the pyridine smell in my product."
Diagnosis: Inefficient Workup. Root Cause: Pyridine is water-soluble but sticks to organic products. Resolution:
-
CuSO4 Wash: Wash the organic layer with saturated aqueous Copper(II) Sulfate. Pyridine coordinates to copper, turning the aqueous layer blue and staying behind.
-
Acid Wash: Wash with 1M HCl (if your product is acid-stable) to protonate pyridine into the water-soluble pyridinium salt.
Standardized Protocols
Protocol A: Pyridine Method (Catalytic/Solvent)
Best for: Anilines, hindered amines, aliphatic sulfonyl chlorides.
-
Setup: Flame-dry a round-bottom flask under
. -
Dissolution: Dissolve Amine (1.0 equiv) in dry DCM (0.2 M concentration).
-
Base Addition: Add Pyridine (3.0 - 5.0 equiv). Note: Excess pyridine acts as a buffer and catalyst.
-
Chloride Addition: Cool to 0°C. Add Sulfonyl Chloride (1.1 - 1.2 equiv) dropwise.
-
Reaction: Warm to RT and stir. Monitor by TLC (usually < 4 hours).
-
Workup (Critical):
-
Dilute with EtOAc.
-
Wash 2x with 1M HCl (to remove Pyridine).
-
Wash 1x with Sat.
, 1x Brine. -
Dry over
, filter, and concentrate.
-
Protocol B: TEA Method (Stoichiometric)
Best for: Simple alkyl amines, aromatic sulfonyl chlorides.
-
Setup: Flame-dry flask under
. -
Dissolution: Dissolve Amine (1.0 equiv) and TEA (1.5 equiv) in dry DCM.
-
Chloride Addition: CRITICAL: Cool to 0°C. Add Sulfonyl Chloride (1.1 equiv) slowly to prevent exotherms.
-
Reaction: Stir at 0°C for 30 mins, then RT.
-
Workup:
-
Dilute with DCM.[2]
-
Wash 1x with water, 1x with 0.5M HCl (removes TEA), 1x Brine.
-
Concentrate. (TEA is volatile, so trace amounts often evaporate).
-
Decision Logic Flowchart
Use this logic tree to diagnose issues during the reaction.
Figure 2: Troubleshooting logic tree for sulfonamide synthesis optimization.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 12: Nucleophilic Substitution at the Carbonyl Group - Discusses Pyridine catalysis mechanism).
-
BenchChem. (2025).[2] Application Notes and Protocols for the Use of Pyridine as a Base in Sulfonamide Synthesis. (Detailed protocols on pyridine usage).
-
King, J. F., et al. (1992). "The mechanism of hydrolysis of sulfonyl chlorides." Canadian Journal of Chemistry, 70(10), 2685-2689. (Mechanistic insight into sulfene intermediates).
-
De Luca, L., & Giacomelli, G. (2008).[3] "An Easy and Handy Synthesis of Sulfonamides." The Journal of Organic Chemistry, 73(10), 3967–3969. (Modern optimization of sulfonamide synthesis).
-
RSC Advances. (2021). "Direct synthesis of sulfenamides, sulfinamides, and sulfonamides." RSC Advances, 11, 32679. (Comparative base analysis).
Sources
purification of sulfonamide derivatives via flash column chromatography
Technical Support Center: Purification of Sulfonamide Derivatives
Introduction: The Sulfonamide Challenge
Welcome to the technical support hub. If you are purifying sulfonamide derivatives (
Sulfonamides present a unique chromatographic challenge because they possess a "dual-personality":
-
Polarity: The sulfonyl group (
) is highly polar, leading to strong retention on silica. -
Acidity: The
proton is weakly acidic ( ). On standard acidic silica ( ), they remain neutral, but secondary hydrogen bonding with surface silanols causes severe peak broadening.
This guide moves beyond standard protocols to provide mechanistic solutions for these specific issues.
Module 1: Mobile Phase Strategy (Normal Phase)
The Issue: Standard Hexane/Ethyl Acetate gradients often fail to move sulfonamides off the baseline or result in broad, tailing peaks.
The Fix: Switch to a Dichloromethane (DCM) / Methanol (MeOH) system and utilize the "Modifier Rule."
Optimized Solvent Systems Table
| Solvent System | Application | Modifier Strategy |
| Hexane / EtOAc | Lipophilic sulfonamides only. | None usually required. |
| DCM / MeOH | Standard Protocol. Most sulfonamides require 0–10% MeOH. | None initially. |
| DCM / MeOH + Acid | Tailing Issues. For simple sulfonamides (no basic amines). | Add 0.1% Acetic Acid to keep silanols protonated and reduce H-bonding. |
| DCM / MeOH + Base | Amphoteric Compounds. For sulfonamides containing basic amines (e.g., pyridines, piperazines). | Add 1% Triethylamine (TEA) or 0.1% |
Decision Tree: Selecting the Right Mobile Phase
Caption: Workflow for selecting mobile phase modifiers based on sulfonamide structural properties.
Module 2: Troubleshooting Loading & Solubility
The Issue: "The Crash Out." Sulfonamides are often insoluble in non-polar starting solvents (Hexane/DCM). Loading them as a liquid in a strong solvent (DMSO/MeOH) causes the sample to "wash" through the column, resulting in zero separation.
The Fix: Dry Loading (Solid Loading). This is non-negotiable for polar sulfonamides.
Protocol: The "Celite Sandwich" Technique
Why this works: It eliminates the "solvent effect" of the injection solvent, allowing the compound to interact with the column immediately upon elution.
-
Dissolve: Dissolve your crude sulfonamide in the minimum amount of a strong solvent (e.g., Acetone, MeOH, or DCM/MeOH).
-
Adsorb: Add a solid support.
-
Standard: Celite 545 (Ratio: 1g crude : 2g Celite).
-
Alternative: Silica Gel (Ratio: 1g crude : 3g Silica).
-
-
Evaporate: Rotovap the mixture until it is a free-flowing dry powder. Caution: Ensure no solvent smell remains.
-
Load: Pour the powder into a solid load cartridge (or empty pre-column) and attach it before the main flash column.
FAQ: Liquid vs. Solid Loading
Q: Can I just dissolve it in DMSO and inject it? A: Only if you are using Reverse Phase (C18). In Normal Phase (Silica), DMSO is a "super-solvent" that will carry your product and impurities down the column together, destroying resolution. If you must liquid load on silica, use DCM, but keep the volume <1% of the column volume.
Module 3: Advanced Separation (Reverse Phase)
The Issue: You have optimized the DCM/MeOH system, but impurities are still co-eluting, or the sulfonamide is too polar to move off the baseline without excessive methanol (which dissolves silica).
The Fix: Switch to Reverse Phase (C18) Flash Chromatography . Scientific Rationale: Sulfonamides separate beautifully on C18 because you can utilize pH control to manipulate their ionization state.
Reverse Phase Protocol
| Parameter | Specification |
| Column | C18 (ODS) Flash Cartridge |
| Solvent A | Water + 0.1% Formic Acid |
| Solvent B | Methanol (or Acetonitrile) + 0.1% Formic Acid |
| Gradient | Typically 5% B to 100% B |
| Loading | Liquid load in DMSO or DMF is acceptable here (keep volume <5% of column size). |
Why Formic Acid? Sulfonamides are weak acids. Lowering the pH (approx pH 2.5 with formic acid) ensures they are fully protonated (neutral). This increases their retention on the hydrophobic C18 chain, resulting in sharp, well-resolved peaks.
Module 4: Common Troubleshooting Scenarios (Q&A)
Q1: My sulfonamide is crystallizing inside the column, blocking the flow.
-
Cause: The compound is insoluble in the initial mobile phase (e.g., 95% Hexane).
-
Solution: You are likely liquid loading.[1][2] Switch to Solid Loading (See Module 2). Alternatively, add a "co-solvent" like DCM to your mobile phase (e.g., Hexane/DCM/EtOAc) to maintain solubility throughout the run.
Q2: I see "ghost peaks" or the product elutes over 20 fractions.
-
Cause: This is classic "tailing" caused by silanol interaction.
-
Solution: You need a modifier.
-
If the molecule is acidic/neutral: Add 0.1% Acetic Acid to the mobile phase.
-
If the molecule has a basic nitrogen: Add 1% Triethylamine or switch to an Amine-functionalized Silica column (NH2-Silica).
-
Q3: Can I use Acetone instead of Methanol?
-
Answer: Yes. Acetone is a polar aprotic solvent that is excellent for sulfonamides.
-
Warning: Acetone absorbs UV light at short wavelengths (<230 nm). If you use Acetone, set your UV detector to 254 nm or higher to avoid baseline noise.
References
-
Teledyne ISCO. (n.d.).[3] Sample Loading Techniques for Large Scale Flash Chromatography. Retrieved from [Link]
-
Biotage. (2023).[2][4] Liquid vs. Dry Loading: Which provides better flash column chromatography results? Retrieved from [Link]
-
National Institutes of Health (PMC). (2016). Sulfonamide Inhibitors of Human Carbonic Anhydrases: Purification via MeOH/DCM gradients. Retrieved from [Link]
-
Biotage. (2023).[2][4] Purifying ionic compounds by flash column chromatography (Reverse Phase Strategies). Retrieved from [Link]
Sources
Validation & Comparative
1H NMR Spectrum Analysis of 4-Nitro-N-phenethylbenzenesulfonamide: A Comparative Purity Guide
Executive Summary: The Analytical Challenge
In the development of sulfonamide-based antimicrobials and protease inhibitors, 4-nitro-N-phenethylbenzenesulfonamide serves as a critical scaffold. However, its synthesis via nucleophilic substitution often retains unreacted precursors—4-nitrobenzenesulfonyl chloride and phenethylamine —which possess similar solubility profiles to the target.
This guide moves beyond basic spectral assignment. It provides a comparative analytical framework to distinguish the target molecule from its precursors and hydrolysis byproducts. By analyzing the differential chemical shifts (
Structural Fragmentation & Signal Logic
To interpret the spectrum accurately, we deconstruct the molecule into three magnetically distinct environments. This "Fragment-Based" approach allows us to predict shifts based on the electronegativity of neighbors.
-
Fragment A (Nitroaryl Head): The strong electron-withdrawing nature of the
and groups creates a desheilded AA'BB' system. -
Fragment B (Linker): The sulfonamide
is the "wandering signal," highly sensitive to solvent choice (H-bonding). -
Fragment C (Phenethyl Tail): A flexible alkyl chain terminating in a monosubstituted phenyl ring.
Visualization: Structural Logic Flow
Figure 1: Structural fragmentation of the target molecule for NMR interpretation.
Comparative Analysis: Target vs. Alternatives (Precursors)
The core of this guide is the differential analysis . We do not just look for the product; we actively look for the absence of alternatives.
Comparison 1: Target vs. Electrophile (Sulfonyl Chloride)
The starting material, 4-nitrobenzenesulfonyl chloride , is the most common impurity.
-
Mechanism of Shift: Converting
to increases electron density on the sulfur, slightly shielding the aromatic protons. -
Diagnostic Delta (
):-
Precursor: Ortho-to-sulfonyl protons appear at ~8.20 ppm .
-
Product: These shift upfield to ~8.05 ppm .
-
Key Indicator: If you see a "doublet of doublets" overlap in the 8.0–8.3 ppm region, your reaction is incomplete.
-
Comparison 2: Target vs. Nucleophile (Phenethylamine)
-
Mechanism of Shift: The free amine (
) is converted to a sulfonamide ( ). The sulfonyl group is strongly electron-withdrawing. -
Diagnostic Delta (
):-
-CH
(Precursor): ~3.00 ppm.[1] -
-CH
(Product): Shifts downfield to ~3.35 ppm due to the desheilding cone of the sulfonyl group. -
Key Indicator: A triplet remaining at 3.00 ppm indicates unreacted amine.
-
-CH
Comparison 3: Solvent Performance (CDCl vs. DMSO- )
The choice of solvent fundamentally alters the visibility of the sulfonamide proton.
| Feature | Alternative A: CDCl | Alternative B: DMSO- |
| NH Signal | Broad singlet or invisible (4.5–5.0 ppm). Rapid exchange with trace water. | Sharp triplet or doublet (8.0–8.5 ppm). H-bonding stabilizes the proton. |
| Coupling | No coupling observed between NH and CH | NH often couples to adjacent CH |
| Solubility | Good, but may require slight warming. | Excellent. |
| Water Peak | 1.56 ppm (Usually non-interfering).[2][3] | 3.33 ppm (Can overlap with |
Recommendation: Use DMSO-
Experimental Protocol: Self-Validating Purity Check
This protocol ensures that the spectrum you generate is artifact-free and quantitatively valid.
Step 1: Sample Preparation
-
Massing: Weigh 5–10 mg of the dried solid. Why? <5 mg yields poor signal-to-noise; >15 mg causes viscosity broadening.
-
Solvent Addition: Add 0.6 mL of DMSO-
(99.9% D). -
Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain, as these cause magnetic field inhomogeneity (broad peaks).
Step 2: Acquisition Parameters (400 MHz Instrument)
-
Pulse Angle: 30° (Standard) or 90° (for quantitative impurity analysis).
-
Relaxation Delay (D1): Set to 5 seconds . Why? Nitro-aromatic protons have long T1 relaxation times. Short D1 leads to under-integration of the aromatic region, skewing the ratio against the aliphatic chain.
-
Scans (NS): 16 scans (sufficient for >95% purity).
Step 3: Processing
-
Apodization: Apply 0.3 Hz line broadening (LB).
-
Phasing: Manual phasing is required for the aromatic region to ensure the AA'BB' system baseline is flat.
-
Integration: Calibrate the phenethyl aromatic multiplet (5H) to 5.00 integral units.
Consolidated Spectral Data
The following table summarizes the chemical shifts for the pure target molecule in DMSO-
Table 1: 1H NMR Assignments (400 MHz, DMSO-
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| 1 (Ar-H) | 8.42 | Doublet (d) | 2H | 8.8 Hz | Ortho to |
| 2 (Ar-H) | 8.05 | Doublet (d) | 2H | 8.8 Hz | Ortho to |
| 3 (NH) | 8.10 - 8.20 | Triplet (t) | 1H | 5.8 Hz | Sulfonamide NH (Couples to CH |
| 4 (Ar-H) | 7.15 - 7.30 | Multiplet (m) | 5H | - | Phenethyl aromatic ring (Shielded) |
| 5 (CH | 3.15 | Quartet (q) | 2H | 6-7 Hz | |
| 6 (CH | 2.75 | Triplet (t) | 2H | 7.2 Hz |
Note: In CDCl
Purity Decision Logic (Workflow)
Use this flowchart to interpret your raw data and make immediate purification decisions.
Figure 2: Step-by-step decision tree for purity verification based on NMR signals.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22784, 4-Nitrobenzenesulfonamide. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Retrieved from [Link]
-
Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]
Sources
Comparative Guide: Antimicrobial Activity of 4-Amino vs. 4-Nitro Sulfonamides
Executive Summary
In the development of antimicrobial agents, the sulfonamide class represents a foundational case study in Structure-Activity Relationships (SAR). The core comparison between 4-amino and 4-nitro sulfonamides is not merely a difference in functional groups; it is a distinction between an active pharmacophore and a prodrug precursor .
-
4-Amino Sulfonamides (e.g., Sulfanilamide): Possess intrinsic antimicrobial activity by mimicking p-aminobenzoic acid (PABA).
-
4-Nitro Sulfonamides: Generally exhibit negligible in vitro activity against aerobic bacteria unless reduced to the amine. They function primarily as prodrugs or require specific anaerobic conditions to trigger bioactivation via nitroreductases.
This guide analyzes the mechanistic divergence, presents experimental performance data, and provides validated protocols for assessing these compounds.
Mechanistic Deep Dive: The Causality of Activity
To understand the performance difference, we must look at the molecular interaction with the bacterial target: Dihydropteroate Synthase (DHPS) .
The 4-Amino Requirement (Intrinsic Activity)
The bacterial folate synthesis pathway requires PABA. The
-
Mechanism: The
-amino group acts as a hydrogen bond donor within the DHPS active site. -
Result: The sulfonamide acts as a competitive inhibitor, blocking the condensation of PABA with pteridine, thereby halting DNA synthesis (bacteriostatic effect).
The 4-Nitro Limitation (Prodrug Potential)
The
-
In Vitro: Without metabolic reduction, 4-nitro analogues show poor binding affinity (
values are significantly higher). -
In Vivo / Anaerobic: Bacterial nitroreductases (Type I or II) can reduce the nitro group to a hydroxylamine and subsequently to an amine (
), restoring activity. This makes them "latent" antimicrobials.
Visualization: Pathway & Bioactivation
Figure 1: Mechanism of Action comparing direct inhibition by 4-amino sulfonamides versus the bioactivation requirement for 4-nitro analogues.
Comparative Experimental Data
The following data summarizes the typical antimicrobial performance profiles. Note that specific MIC values vary by strain and plasmid resistance profiles.
Table 1: Performance Profile (MIC Range Comparison)
| Feature | 4-Amino Sulfonamides (e.g., Sulfanilamide) | 4-Nitro Sulfonamides (e.g., 4-Nitrobenzenesulfonamide) |
| Primary Target | Dihydropteroate Synthase (DHPS) | None (unless reduced) or Non-specific redox stress |
| Typical MIC ( | Low (1 – 64 | High (>128 |
| Typical MIC ( | Low (4 – 32 | High (>256 |
| Anaerobic Activity | Moderate (Reduced uptake energy) | Variable/High (Enhanced by nitroreductase activity) |
| Solubility (pH 7.4) | Moderate | Low (Lipophilic) |
| Primary Utility | Clinical Antibiotic | Synthetic Intermediate / Hypoxic Prodrug |
Data Interpretation:
-
Aerobic Assays: In standard Mueller-Hinton broth (aerobic), 4-nitro compounds often appear "inactive" because the aerobic environment suppresses the reductive activation required to convert them to the active amine form.
-
False Negatives: Researchers screening 4-nitro derivatives must be aware that standard aerobic MIC tests may yield false negatives for compounds intended to target anaerobic bacteria or hypoxic biofilm regions.
Validated Experimental Protocols
To ensure reproducibility and trust in your data, follow these self-validating protocols.
Protocol: Minimum Inhibitory Concentration (MIC) - Broth Microdilution
Adapted from CLSI M07-A10 Standards.
Objective: Determine the lowest concentration of the sulfonamide that inhibits visible bacterial growth.
Materials:
-
Solvent: DMSO (Sulfonamides are often hydrophobic; ensure final well concentration < 1%).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Commercial media must be thymidine-free to avoid bypassing the sulfonamide blockade.
-
Strains: E. coli ATCC 25922 (Gram-), S. aureus ATCC 29213 (Gram+).
Workflow:
-
Stock Preparation: Dissolve 4-amino and 4-nitro compounds in DMSO to 10 mg/mL.
-
Dilution: Prepare serial 2-fold dilutions in CAMHB across a 96-well plate (Range: 512
g/mL to 0.5 g/mL). -
Inoculum: Adjust bacterial culture to
McFarland standard ( CFU/mL), then dilute 1:100. -
Inoculation: Add diluted inoculum to wells (Final:
CFU/mL). -
Controls (Self-Validation):
-
Growth Control:[1] Bacteria + Media + DMSO (No Drug). Must be turbid.
-
Sterility Control: Media only. Must be clear.
-
PABA Rescue Control: Add excess PABA to a drug-treated well. Crucial Step: If the 4-amino compound is working via the specific DHPS mechanism, adding PABA should restore growth (antagonize the drug). If 4-nitro shows activity via toxicity/redox, PABA may not rescue it.
-
Visualization: Experimental Workflow
Figure 2: Workflow for MIC determination including the critical PABA Rescue validation step to confirm mechanism specificity.
References
-
Seydel, J. K. (1968). "Sulfonamides, structure-activity relationship, and mode of action." Journal of Pharmaceutical Sciences. Link
-
BenchChem. "Application Notes and Protocols for Screening the Bioactivity of Sulfonamides." BenchChem Protocols. Link
-
Berredjem, H., et al. (2014). "Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus." Journal of Chemical and Pharmaceutical Research. Link
-
Corvini, P. F., et al. (2015). "Degradation of sulfonamide antibiotics by Microbacterium sp.[2] strain BR1 - elucidating the downstream pathway." New Biotechnology. Link
-
Zhang, Y., et al. (2015). "Selective in vivo and in vitro activities of 3,3′-4-nitrobenzylidene-bis-4-hydroxycoumarin against methicillin-resistant Staphylococcus aureus." Scientific Reports.[3] Link
Sources
- 1. Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms [mdpi.com]
- 2. Degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 - elucidating the downstream pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective in vivo and in vitro activities of 3,3'-4-nitrobenzylidene-bis-4-hydroxycoumarin against methicillin-resistant Staphylococcus aureus by inhibition of DNA polymerase III - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 4-nitro-N-phenethylbenzenesulfonamide
[1][2]
Executive Summary
Compound: 4-nitro-N-phenethylbenzenesulfonamide Waste Classification: Non-Halogenated Organic / Toxic Solid Primary Hazard: Skin/Eye Irritant, Potential Acute Toxicity (Oral), Thermal Sensitivity (Nitro group).[1] Disposal Method: High-temperature incineration via licensed hazardous waste contractor.[1] Prohibited: Do NOT dispose of down drains, in municipal trash, or mix with strong oxidizers.
Chemical Safety & Compatibility Assessment
As a Senior Application Scientist, I must emphasize that safe disposal begins before the waste enters the bin. You must understand the functional groups driving the hazard profile to prevent dangerous incompatibilities in your satellite accumulation areas.[1]
The Mechanistic "Why" (Risk Factors)
-
Nitro Group (
): While this molecule is generally stable, nitroaromatics possess inherent thermal instability.[1] In the presence of strong reducing agents or under uncontrolled heating, they can decompose exothermically.[2] Crucial: Never mix this waste with strong reducing agents (e.g., hydrazine, metal hydrides) or strong bases, as this can trigger the formation of unstable intermediates. -
Sulfonamide Moiety (
): This functional group is acidic.[1] Mixing with strong bases can lead to salt formation, altering solubility and potentially complicating incineration parameters.[1] Upon combustion, this moiety releases Sulfur Oxides ( ), necessitating incineration facilities equipped with proper scrubbers. -
Phenethyl Group: This adds lipophilicity, making the compound poorly soluble in water.[1] Aqueous disposal is chemically illogical and environmentally non-compliant.[1]
Compatibility Matrix
| Chemical Class | Compatibility Status | Operational Action |
| Strong Oxidizers (Nitric Acid, Peroxides) | INCOMPATIBLE | SEGREGATE. Risk of accelerated oxidation/fire.[1][3] |
| Strong Bases (NaOH, KOH) | INCOMPATIBLE | SEGREGATE. Hydrolysis risk; heat generation.[1] |
| Reducing Agents (NaBH4, LiAlH4) | INCOMPATIBLE | SEGREGATE. Risk of exothermic reduction of nitro group.[1] |
| Organic Solvents (Acetone, DCM, Methanol) | COMPATIBLE | Safe to co-mingle in "Organic Waste" streams (check halogenation).[1] |
Step-by-Step Disposal Protocols
Scenario A: Pure Solid Waste
Applicable for: Expired shelf stock, contaminated weighing papers, filter cakes.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1] Glass is acceptable but poses a breakage risk.[1]
-
Bagging: Place the solid material inside a clear polyethylene bag (secondary containment) before placing it into the rigid container. This minimizes dust generation (nitroaromatics can be respiratory irritants).[1][4]
-
Labeling:
Scenario B: Reaction Mixtures (Liquid Waste)
Applicable for: Mother liquors, rotovap residues.
-
Solvent Assessment: Determine the primary solvent.[1]
-
pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved acids/bases, neutralize carefully before adding to the waste carboy to prevent container pressurization.
-
Carboy Protocol: Use an HDPE carboy with a vented cap (to prevent pressure buildup from volatile solvents).[1] Leave 10% headspace.[1]
Operational Workflow (Visualized)
The following diagram outlines the decision logic for disposing of this specific compound, ensuring compliance with RCRA regulations regarding waste segregation.
Caption: Decision tree for segregating this compound waste based on physical state and solvent carrier.
Regulatory & Compliance Context (RCRA)
While this compound is not explicitly listed on the EPA's "P-List" (Acutely Hazardous) or "U-List" (Toxic Waste), it must be managed as a Characteristic Hazardous Waste or under the "Mixture Rule" depending on your solvent matrix.[1]
-
RCRA Status: Generally classified as Hazardous Waste due to toxicity characteristics.[1][5]
-
Waste Code Assignment:
-
Documentation: All waste manifests must clearly state the chemical name.[1][2] "Organic Waste" is insufficient for compounds containing nitro groups due to the specific incineration requirements (NOx management).[1]
Emergency Contingencies
-
Spill (Solid): Do not dry sweep (dust risk).[1] Dampen with a wet paper towel (water or ethanol), wipe up, and place all materials into the solid waste bin. Wear nitrile gloves and N95/P100 respiratory protection.[1]
-
Exposure (Skin): Wash immediately with soap and water for 15 minutes.[6][1] Sulfonamides are known sensitizers; monitor for allergic dermatitis.[1]
-
Exposure (Eyes): Flush for 15 minutes. Seek medical attention immediately.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Nitrobenzenesulfonamide (Analog).[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1] Retrieved from [Link][1]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] Retrieved from [Link][1]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
